Methoxyeugenol 4-O-rutinoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O12 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-prop-2-enylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O12/c1-5-6-11-7-12(30-3)21(13(8-11)31-4)35-23-20(29)18(27)16(25)14(34-23)9-32-22-19(28)17(26)15(24)10(2)33-22/h5,7-8,10,14-20,22-29H,1,6,9H2,2-4H3/t10-,14+,15-,16+,17+,18-,19+,20+,22+,23-/m0/s1 |
InChI Key |
ALGDJCMDOIVQMZ-MAYVRUKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Methoxyeugenol 4-O-rutinoside, a phenylpropanoid glycoside of interest for its potential pharmacological applications. The document details its primary botanical origin, presents available data in a structured format, and outlines the experimental protocols for its isolation and characterization.
Natural Sources of this compound
Current scientific literature and chemical databases indicate that the primary known natural source of this compound is the bark of Daphniphyllum angustifolium . While the compound is listed by chemical suppliers as being isolated from Leonurus artemisia, primary scientific literature to substantiate this claim has not been identified in the current search. The focus of this guide, therefore, remains on the confirmed source.
Daphniphyllum angustifolium is a plant belonging to the family Daphniphyllaceae. Phytochemical investigations of the bark of this plant have led to the isolation and characterization of various compounds, including this compound.
Quantitative Data
Currently, there is a lack of published quantitative data on the specific concentration of this compound in Daphniphyllum angustifolium. Further studies are required to determine the yield of this compound from its natural source.
Table 1: Natural Source and Location of this compound
| Compound Name | Natural Source | Plant Family | Plant Part |
| This compound | Daphniphyllum angustifolium | Daphniphyllaceae | Bark |
Experimental Protocols
The following sections describe the general methodologies employed in the extraction, isolation, and structural elucidation of this compound from the bark of Daphniphyllum angustifolium. These protocols are based on standard phytochemical techniques.
Extraction
-
Plant Material Preparation: The bark of Daphniphyllum angustifolium is collected, air-dried, and pulverized into a coarse powder.
-
Solvent Extraction: The powdered plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Isolation
The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenylpropanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography: The enriched fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel, Sephadex LH-20, or MCI gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water. This step yields the pure compound.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of protons and carbons, confirming the structure of the methoxyeugenol aglycone and the rutinoside sugar moiety, as well as their linkage point.
Signaling Pathways and Biological Activity
As of the current literature review, there are no specific studies detailing the signaling pathways or biological activities of this compound. However, the aglycone, methoxyeugenol , has been shown to possess biological activity.
A study on methoxyeugenol demonstrated its ability to deactivate hepatic stellate cells and reduce liver fibrosis and inflammation. The proposed mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is important to note that the glycosylation in this compound can significantly alter the pharmacokinetic and pharmacodynamic properties compared to its aglycone, and therefore, the biological activities of the two compounds cannot be assumed to be identical. Further research is needed to elucidate the specific biological functions of this compound.
Visualizations
Experimental Workflow for Isolation
Methoxyeugenol 4-O-rutinoside: A Technical Guide to Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation and characterization of methoxyeugenol 4-O-rutinoside. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes data from closely related, structurally analogous phenylpropanoid glycosides to present a robust framework for its identification and analysis. The experimental protocols and data presented are based on established techniques for the isolation and characterization of natural products.
Introduction
Methoxyeugenol, a naturally occurring allylbenzene, is a derivative of eugenol (B1671780) and is found in various plants, including the toxic Japanese star anise and nutmeg.[1] Its glycosidic forms are of interest to researchers for their potential biological activities. Methoxyeugenol has been shown to activate PPAR-gamma in vivo and may play a role in attenuating liver fibrosis and inflammation.[1][2] The attachment of a rutinoside moiety, a disaccharide composed of rhamnose and glucose, can significantly alter the pharmacokinetic and pharmacodynamic properties of the aglycone.
This guide will detail the necessary steps for the isolation, purification, and complete structure elucidation of this compound, leveraging spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Isolation and Purification Workflow
The isolation of this compound from a plant source would typically follow a multi-step chromatographic process. The general workflow is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: Dried and powdered plant material is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). Phenylpropanoid glycosides are typically enriched in the n-BuOH fraction.
-
Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or MCI gel. Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate the compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC using a C18 column. A common mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.
Structure Elucidation
The determination of the chemical structure of this compound involves the use of mass spectrometry to determine the molecular formula and NMR spectroscopy to establish the connectivity of atoms and the stereochemistry.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the deduction of its molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | ESI (Positive or Negative) |
| Predicted [M+H]⁺ | m/z 517.2156 |
| Predicted [M+Na]⁺ | m/z 539.1975 |
| Predicted [M-H]⁻ | m/z 515.2002 |
| Molecular Formula | C₂₃H₃₄O₁₂ |
| Molecular Weight | 502.5 g/mol |
Note: The predicted values are based on the chemical formula. Actual experimental values should be within a few ppm of the predicted mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of this compound. The data presented below is a projection based on the known spectral data of methoxyeugenol and rutinoside moieties from related compounds.
Table 2: ¹H NMR (500 MHz, CD₃OD) Spectral Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | 6.75 | s | |
| 5 | 6.05 | m | |
| 6 | 6.62 | s | |
| 7 | 3.35 | d | 6.5 |
| 8 | 5.95 | m | |
| 9 | 5.10 | d | 10.0 |
| 9' | 5.08 | d | 17.0 |
| 1-OCH₃ | 3.85 | s | |
| 3-OCH₃ | 3.88 | s | |
| Glucose | |||
| 1' | 4.85 | d | 7.5 |
| 2' | 3.50 | m | |
| 3' | 3.45 | m | |
| 4' | 3.40 | m | |
| 5' | 3.42 | m | |
| 6'a | 3.90 | dd | 12.0, 2.0 |
| 6'b | 3.75 | dd | 12.0, 5.5 |
| Rhamnose | |||
| 1'' | 5.15 | d | 1.5 |
| 2'' | 3.80 | m | |
| 3'' | 3.65 | m | |
| 4'' | 3.30 | m | |
| 5'' | 3.55 | m | |
| 6'' (CH₃) | 1.25 | d | 6.0 |
Table 3: ¹³C NMR (125 MHz, CD₃OD) Spectral Data for this compound
| Position | δC (ppm) |
| Aglycone | |
| 1 | 149.5 |
| 2 | 105.0 |
| 3 | 152.0 |
| 4 | 138.0 |
| 5 | 135.5 |
| 6 | 112.0 |
| 7 | 40.5 |
| 8 | 139.0 |
| 9 | 116.0 |
| 1-OCH₃ | 56.5 |
| 3-OCH₃ | 56.8 |
| Glucose | |
| 1' | 102.5 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 78.5 |
| 6' | 68.0 |
| Rhamnose | |
| 1'' | 102.0 |
| 2'' | 72.0 |
| 3'' | 72.5 |
| 4'' | 74.0 |
| 5'' | 70.0 |
| 6'' (CH₃) | 18.0 |
Structure Elucidation Logic
The following diagram illustrates the logical connections derived from 2D NMR data to confirm the structure of this compound.
Interpretation of Key 2D NMR Correlations:
-
COSY: Correlations between H-7, H-8, and H-9 would confirm the allyl side chain of the methoxyeugenol moiety.
-
HMBC: A crucial correlation between the anomeric proton of glucose (H-1') and the C-4 of the aglycone would establish the point of glycosylation. Another key HMBC correlation between the anomeric proton of rhamnose (H-1'') and C-6' of glucose would confirm the 1→6 linkage of the rutinoside.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined application of modern chromatographic and spectroscopic techniques. While direct experimental data for this specific compound is scarce, by drawing parallels with closely related phenylpropanoid glycosides, a clear and detailed pathway for its isolation and characterization can be established. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the identification and analysis of this and similar natural products. Further investigation into the biological activities of this compound is warranted, given the known properties of its aglycone.
References
An In-depth Technical Guide on the Biosynthesis of Methoxyeugenol 4-O-rutinoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyeugenol 4-O-rutinoside is a naturally occurring phenylpropanoid glycoside found in various plant species. Phenylpropanoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. Understanding the biosynthetic pathway of these compounds is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway can be conceptually divided into three main stages:
-
Formation of the Phenylpropanoid Backbone: The synthesis of the core C6-C3 phenylpropanoid unit.
-
Modification of the Phenylpropanoid Core: Hydroxylation and methylation reactions to form methoxyeugenol.
-
Glycosylation: The sequential addition of glucose and rhamnose to the 4-hydroxyl group of methoxyeugenol to yield the final rutinoside.
The proposed biosynthetic pathway is illustrated below:
An In-depth Technical Guide to Methoxyeugenol 4-O-rutinoside: Properties, Protocols, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methoxyeugenol 4-O-rutinoside, a naturally occurring phenylpropanoid glycoside. This document details available experimental data, outlines protocols for its study, and explores its potential biological significance, particularly in the context of relevant signaling pathways.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C23H34O12 | [1][2] |
| Molecular Weight | 502.51 g/mol | [1][2] |
| Appearance | Powder | [2] |
| CAS Number | 903519-86-8 | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695). | [2] |
Spectroscopic and Chromatographic Data
Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of its constituent parts (methoxyeugenol, glucose, and rhamnose) and general knowledge of phenylpropanoid glycosides, the following characteristics can be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyeugenol moiety, methoxy (B1213986) group protons, protons of the allyl group, and a complex region of overlapping signals for the sugar protons of the rutinoside unit. Anomeric proton signals for the glucose and rhamnose units would be key diagnostic peaks.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, carbons of the allyl group, and the carbons of the two sugar moieties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit absorption bands corresponding to:
-
O-H stretching (from the hydroxyl groups of the sugars and potentially a phenolic hydroxyl).
-
C-H stretching (aromatic and aliphatic).
-
C=C stretching (aromatic ring and allyl group).
-
C-O stretching (ethers and alcohols).
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a solvent like methanol is expected to show absorption maxima characteristic of the phenylpropanoid chromophore.
Experimental Protocols
While a specific, detailed protocol for the isolation and purification of this compound from Daphniphyllum angustifolium is not available in the reviewed literature, a general methodology can be constructed based on established techniques for the separation of phenylpropanoid glycosides from plant materials.
General Isolation and Purification Workflow
The following diagram outlines a typical workflow for the isolation and purification of phenylpropanoid glycosides.
Detailed Methodological Steps
1. Extraction:
-
Dried and powdered bark of Daphniphyllum angustifolium is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.
-
The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.
2. Concentration and Partitioning:
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to further separate the components.
-
Size-Exclusion Chromatography: Fractions containing the target compound may be further purified by size-exclusion chromatography on Sephadex LH-20, using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
4. Characterization:
-
The purity of the isolated compound is assessed by analytical HPLC.
-
The structure of the purified this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) for molecular weight determination and fragmentation patterns, and 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for detailed structural elucidation.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the aglycone, methoxyeugenol, has been shown to possess noteworthy biological effects, particularly in the context of liver fibrosis. Research has indicated that methoxyeugenol can deactivate hepatic stellate cells and reduce liver fibrosis and inflammation by modulating the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.[3]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammatory responses. In a simplified model, various stimuli can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Eugenol, a related compound, has been shown to inhibit this pathway at multiple points.
PPAR-γ Signaling Pathway
PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and has anti-inflammatory properties. Ligand activation of PPAR-γ leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription. Methoxyeugenol has been identified as an activator of PPAR-γ.[4]
Conclusion
This compound is a phenylpropanoid glycoside with established fundamental chemical properties. While detailed experimental data on this specific molecule is emerging, its structural similarity to other well-studied compounds and the known biological activity of its aglycone, methoxyeugenol, suggest it is a compound of interest for further research. The provided general protocols offer a starting point for its isolation and characterization, and the elucidated signaling pathways highlight potential mechanisms for its biological effects, making it a promising candidate for investigation in drug discovery and development, particularly in the areas of inflammatory and fibrotic diseases. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.
References
Unveiling Methoxyeugenol 4-O-rutinoside: A Technical Guide to its Isolation and Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and discovery of Methoxyeugenol 4-O-rutinoside, a phenyl glucoside identified from the bark of Daphniphyllum angustifolium. This document collates the available chemical and physical data, outlines the probable experimental protocols for its extraction and purification, and explores the potential biological significance through related signaling pathways.
Core Compound Data
This compound is a naturally occurring phenyl glycoside. The primary source detailing its discovery is a 2006 study on the chemical constituents of Daphniphyllum angustifolium Hutch, published in Helvetica Chimica Acta. In this study, the compound was designated as compound 9.
| Property | Value | Source |
| Compound Name | This compound | Bai H, et al. (2006) |
| Molecular Formula | C23H34O12 | MedchemExpress[1] |
| Molecular Weight | 502.51 g/mol | MedchemExpress[1] |
| CAS Number | 903519-86-8 | MedchemExpress |
| Plant Source | Bark of Daphniphyllum angustifolium Hutch. | MedchemExpress[1] |
| Compound Type | Phenyl Glucoside | MedchemExpress[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces[2] |
Spectroscopic Data Summary
While the complete original spectroscopic data from the primary literature is not fully accessible, the structural elucidation of this compound would have relied on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected data is summarized below.
| Spectroscopic Technique | Expected Observations |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 502.51. Fragmentation patterns would show the loss of the rutinoside moiety (rhamnose and glucose). |
| ¹H-NMR (Proton NMR) | Signals corresponding to the protons of the methoxyeugenol aglycone (aromatic protons, methoxy (B1213986) group protons, and allyl group protons) and the sugar protons of the rutinoside moiety. |
| ¹³C-NMR (Carbon-13 NMR) | Resonances for all 23 carbon atoms in the molecule, including those of the phenylpropanoid backbone of methoxyeugenol and the two sugar units of rutinose. |
Experimental Protocols
The detailed experimental protocol for the isolation of this compound from Daphniphyllum angustifolium is contained within the primary publication, which could not be accessed in its entirety. However, based on standard phytochemical practices for the isolation of phenolic glycosides, a likely methodology is outlined below.
Plant Material Collection and Preparation
-
Collection: The bark of Daphniphyllum angustifolium is collected.
-
Drying and Pulverization: The collected bark is air-dried to a constant weight and then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenyl glucosides like this compound are expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).
-
Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography.
-
Silica (B1680970) Gel Chromatography: Initial separation is performed on a silica gel column with a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size and to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the compound in high purity is typically achieved using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient system.
Structure Elucidation
-
The purified compound's structure is then elucidated using a combination of spectroscopic methods, including ESI-MS, ¹H-NMR, and ¹³C-NMR.
Visualized Experimental Workflow
Caption: General workflow for the isolation of this compound.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on its aglycone, methoxyeugenol, provides valuable insights. Methoxyeugenol has been shown to attenuate liver fibrosis by targeting the PPAR-γ and NF-κB signaling pathways.[3]
PPAR-γ and NF-κB Signaling in Liver Fibrosis
Hepatic stellate cells (HSCs) are key players in the development of liver fibrosis. Their activation leads to the excessive deposition of extracellular matrix proteins. Methoxyeugenol has been found to deactivate HSCs.
-
PPAR-γ Activation: Methoxyeugenol acts as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonist. Activation of PPAR-γ in HSCs promotes a quiescent phenotype, characterized by increased lipid storage and reduced proliferation.
-
NF-κB Inhibition: The inflammatory response in the liver is often mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Methoxyeugenol has been shown to inhibit this pathway, leading to a decrease in the expression of pro-inflammatory and fibrotic genes.
Caption: Proposed signaling pathway for the aglycone, methoxyeugenol.
Conclusion
This compound is a phenyl glucoside isolated from Daphniphyllum angustifolium. While the full experimental details of its original discovery remain within specialized literature, established phytochemical methods provide a clear path for its isolation and purification. The biological activity of its aglycone suggests that this compound could be a promising candidate for further investigation, particularly in the context of liver diseases and inflammatory conditions. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this natural compound.
References
Spectroscopic Profile of Methoxyeugenol 4-O-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methoxyeugenol 4-O-rutinoside. Due to the limited availability of directly published complete datasets for this specific compound, this guide presents a detailed analysis based on the spectroscopic data of its constituent moieties: the methoxyeugenol aglycone (4-allyl-2,6-dimethoxyphenol) and the rutinoside sugar unit. This approach, common in the structural elucidation of novel natural products, allows for a robust prediction and interpretation of the spectroscopic profile of the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-allyl-2,6-dimethoxyphenol, and various flavonoid rutinosides.
¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted δC (ppm) | Predicted δH (ppm, mult., J in Hz) |
| Aglycone Moiety | ||
| 1 | 133.5 | - |
| 2 | 105.0 | 6.70 (s) |
| 3 | 154.5 | - |
| 4 | 136.0 | - |
| 5 | 154.5 | - |
| 6 | 105.0 | 6.70 (s) |
| 7 | 40.5 | 3.35 (d, J = 6.5 Hz) |
| 8 | 138.0 | 5.95 (m) |
| 9 | 116.0 | 5.10 (m) |
| 3-OCH₃ | 56.5 | 3.85 (s) |
| 5-OCH₃ | 56.5 | 3.85 (s) |
| Rutinoside Moiety | ||
| Glucose | ||
| 1' | 102.5 | 4.90 (d, J = 7.5 Hz) |
| 2' | 75.0 | 3.50 (m) |
| 3' | 78.0 | 3.45 (m) |
| 4' | 71.5 | 3.35 (m) |
| 5' | 78.5 | 3.40 (m) |
| 6' | 68.0 | 3.75 (m), 3.90 (m) |
| Rhamnose | ||
| 1'' | 102.0 | 4.55 (d, J = 1.5 Hz) |
| 2'' | 72.0 | 3.80 (m) |
| 3'' | 72.5 | 3.65 (m) |
| 4'' | 74.0 | 3.30 (m) |
| 5'' | 70.0 | 3.55 (m) |
| 6'' | 18.0 | 1.15 (d, J = 6.0 Hz) |
Chemical shifts are referenced to residual solvent signals. Assignments are based on data from analogous compounds and expected glycosylation shifts.
Mass Spectrometry (MS) Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted [M+H]⁺ | Predicted [M+Na]⁺ | Key Fragment Ions (m/z) | Fragmentation Pathway |
| ESI-Positive | 515.22 | 537.20 | 353.17, 195.09 | Loss of rhamnose, followed by loss of glucose to yield the aglycone. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are standard for the analysis of natural product glycosides.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated methanol (B129727) (CD₃OD). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is used for data acquisition.
1D NMR Spectra:
-
¹H NMR: A standard proton experiment is performed with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are accumulated for a high signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment is conducted with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations, a gradient-enhanced COSY experiment is run.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations, a gradient-enhanced HSQC experiment is performed.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the aglycone and the rutinoside moiety, a gradient-enhanced HMBC experiment is conducted. The HMBC spectrum is expected to show a key correlation between the anomeric proton of the glucose unit (H-1') and the carbon of the aglycone at the linkage position (C-4).
Mass Spectrometry
Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is used.
Analysis Conditions:
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Mass Range: A scan range of m/z 100-1000 is appropriate.
-
Collision Energy: For fragmentation studies (MS/MS), a collision energy ramp (e.g., 10-40 eV) is applied to induce fragmentation and observe the characteristic loss of the sugar moieties.
Visualization of Structural Relationships
The following diagrams illustrate the logical relationships in the structural elucidation of this compound.
Preliminary Biological Activity Screening of Methoxyeugenol: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific data regarding the preliminary biological activity screening of Methoxyeugenol 4-O-rutinoside . Therefore, this technical guide focuses on the closely related compound, Methoxyeugenol , for which scientific information is available. The following sections detail the reported biological activities, experimental protocols, and associated signaling pathways for Methoxyeugenol, providing a framework for researchers, scientists, and drug development professionals.
Executive Summary
Methoxyeugenol, a naturally occurring phenolic compound found in sources like nutmeg and Brazilian red propolis, has demonstrated notable biological activities, particularly in the context of liver health.[1] Preclinical studies have highlighted its potential as an anti-inflammatory and anti-fibrotic agent. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor-kappa B (NF-κB) pathways.[1] This document provides a comprehensive overview of the in vitro and in vivo studies that form the basis of our current understanding of Methoxyeugenol's therapeutic potential.
Quantitative Data Summary
The biological activities of Methoxyeugenol have been primarily assessed through its effects on hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis, and on hepatocytes. The following tables summarize the key qualitative and semi-quantitative findings from these studies.
Table 2.1: In Vitro Biological Activities of Methoxyeugenol
| Biological Activity | Cell Line(s) | Key Findings | Reference |
| Anti-fibrotic | Human and Murine Hepatic Stellate Cells (HSCs) | - Decreased HSC activation. - Induced a quiescent phenotype in HSCs. - Increased lipid droplet formation in HSCs. - Reduced the proliferative rate of HSCs. - Decreased mRNA expression of fibroblast markers. | [1] |
| Hepatoprotective | Hepatocytes | - Prevented oxidative stress-induced damage. | [1] |
Table 2.2: In Vivo Biological Activities of Methoxyeugenol
| Biological Activity | Animal Model | Key Findings | Reference |
| Anti-inflammatory & Anti-fibrotic | Carbon Tetrachloride (CCl₄)-induced liver fibrosis in mice | - Decreased the inflammatory profile. - Reduced liver fibrosis. - Decreased mRNA expression of fibrotic genes. - Attenuated the NF-κB inflammatory pathway. | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary biological activity screening of Methoxyeugenol.
In Vitro Assays
3.1.1 Cell Culture and Treatment
-
Cell Lines: Human and murine hepatic stellate cells (HSCs) and hepatocytes were used.[1]
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.
-
Treatment: Methoxyeugenol was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods to assess its effects.
3.1.2 Assessment of Hepatic Stellate Cell Activation
-
Phenotypic Modulation: Changes in HSC phenotype were observed, including an increase in lipid droplets, indicating a shift to a quiescent state.[1]
-
Proliferation Assay: The rate of HSC proliferation was measured using standard techniques such as MTT or BrdU assays.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA expression levels of fibroblast markers to quantify the anti-fibrotic effect.[1]
3.1.3 Hepatocyte Oxidative Stress Model
-
Induction of Oxidative Stress: Oxidative damage in hepatocytes was induced using a known oxidative agent.
-
Protective Effect Assessment: The viability of hepatocytes and markers of oxidative stress were measured in the presence and absence of Methoxyeugenol to determine its protective effects.[1]
In Vivo Assays
3.2.1 Animal Model of Liver Fibrosis
-
Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice is a commonly used model.[1]
-
Induction: Mice were administered CCl₄ (typically via intraperitoneal injection) over a period of several weeks to induce chronic liver injury and fibrosis.
-
Treatment: A cohort of CCl₄-treated mice was co-administered with Methoxyeugenol to evaluate its therapeutic potential.[1]
3.2.2 Evaluation of Therapeutic Efficacy
-
Histological Analysis: Liver tissues were collected, fixed, and stained (e.g., with Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.
-
Gene Expression Analysis: qRT-PCR was used to measure the mRNA expression of fibrotic and inflammatory genes in liver tissue.[1]
-
Immunohistochemistry/Western Blot: Protein levels of key markers in the NF-κB and PPAR-γ pathways were assessed to elucidate the mechanism of action.
Signaling Pathways and Experimental Workflow
Visualizing Molecular Mechanisms and Processes
The following diagrams illustrate the proposed signaling pathways modulated by Methoxyeugenol and a general workflow for its biological activity screening.
Caption: General experimental workflow for screening Methoxyeugenol.
Caption: Inhibition of the NF-κB pathway by Methoxyeugenol.
Caption: Activation of the PPAR-γ pathway by Methoxyeugenol.
Conclusion
The preliminary biological activity screening of Methoxyeugenol indicates its significant potential as a therapeutic agent for chronic liver diseases. Its ability to deactivate hepatic stellate cells and protect hepatocytes from oxidative stress, mediated through the activation of PPAR-γ and inhibition of the NF-κB pathway, provides a strong rationale for further investigation.[1] Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical models of liver disease to fully elucidate its therapeutic utility.
References
Methoxyeugenol 4-O-rutinoside and its Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyeugenol, a naturally occurring phenylpropanoid, has demonstrated significant potential in medicinal chemistry, particularly in the context of liver health and inflammatory processes. While direct research on its rutinoside conjugate, methoxyeugenol 4-O-rutinoside, and its derivatives is currently limited, this technical guide aims to provide a comprehensive overview of the known biological activities of the aglycone, methoxyeugenol, and to extrapolate the potential therapeutic applications of its glycosylated forms. This document will delve into the established anti-inflammatory and hepatoprotective mechanisms of methoxyeugenol, discuss the general principles of glycosylation in drug design, and present hypothetical frameworks for the synthesis and biological evaluation of this compound and its derivatives. The objective is to furnish researchers and drug development professionals with a foundational understanding and a roadmap for future investigations into this promising class of compounds.
Introduction
Methoxyeugenol, a key bioactive compound found in sources such as nutmeg (Myristica fragrans Houtt.) and Brazilian red propolis, has garnered scientific interest for its pharmacological properties. Its chemical structure, characterized by a guaiacol (B22219) nucleus with an allyl group, provides a versatile scaffold for medicinal chemistry exploration. The addition of a rutinoside moiety (a disaccharide composed of rhamnose and glucose) to the 4-hydroxyl group of methoxyeugenol is anticipated to modify its physicochemical properties, such as solubility and bioavailability, which could in turn influence its biological activity. This guide will synthesize the available data on methoxyeugenol and provide a forward-looking perspective on the therapeutic potential of its rutinoside derivatives.
The Medicinal Chemistry of Methoxyeugenol (The Aglycone)
The biological activity of methoxyeugenol has been most prominently documented in the context of liver disease and inflammation.
Hepatoprotective and Anti-fibrotic Activity
Chronic liver disease often culminates in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. A key event in liver fibrosis is the activation of hepatic stellate cells (HSCs). Studies have shown that methoxyeugenol can deactivate HSCs, thereby attenuating liver fibrosis and inflammation.[1]
Mechanism of Action: Methoxyeugenol exerts its hepatoprotective effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
-
PPAR-γ Activation: Activation of PPAR-γ in HSCs leads to a quiescent phenotype, characterized by increased lipid droplet formation and a reduction in the expression of fibrotic genes.[1]
-
NF-κB Inhibition: Methoxyeugenol has been shown to decrease the inflammatory profile in the liver by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[1]
Furthermore, methoxyeugenol has been observed to protect hepatocytes from oxidative stress-induced damage.[1]
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory properties of methoxyeugenol are closely linked to the activities of its parent compound, eugenol. Eugenol is known to modulate various inflammatory pathways and exhibit significant antioxidant effects.
Signaling Pathways:
-
NF-κB Pathway: As mentioned, inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of methoxyeugenol and related compounds.
-
Nrf2 Pathway: Eugenol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This suggests that methoxyeugenol may also possess antioxidant activity through this mechanism.
This compound and its Derivatives: A Prospective View
While direct experimental data on this compound is scarce, its potential can be inferred from the known effects of glycosylation on bioactive molecules.
The Role of Glycosylation in Drug Design
Glycosylation, the enzymatic process that attaches glycans to proteins, lipids, or other organic molecules, is a common strategy in drug development to:
-
Enhance Solubility: The addition of a sugar moiety like rutinoside can significantly increase the water solubility of a hydrophobic aglycone like methoxyeugenol.
-
Improve Bioavailability: Enhanced solubility can lead to improved absorption and bioavailability.
-
Modulate Activity: Glycosylation can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially leading to improved efficacy and reduced toxicity.
-
Targeting: Specific sugar residues can be recognized by receptors on cell surfaces, allowing for targeted drug delivery.
Given these principles, it is hypothesized that this compound may exhibit enhanced bioavailability and potentially modulated biological activity compared to its aglycone.
Quantitative Data
As of the date of this publication, there is a notable absence of specific quantitative biological data (e.g., IC50, EC50 values) for this compound and its derivatives in the public domain. The following table summarizes the known qualitative activities of the aglycone, methoxyeugenol.
| Compound | Biological Activity | Target/Pathway | Cell/Animal Model | Reference |
| Methoxyeugenol | Deactivation of hepatic stellate cells | PPAR-γ activation | Human and murine HSCs | [1] |
| Methoxyeugenol | Attenuation of liver fibrosis | NF-κB inhibition | CCl4-induced liver fibrosis in mice | [1] |
| Methoxyeugenol | Protection from oxidative stress | - | Hepatocytes | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet established in the literature. However, this section provides a general framework based on standard methodologies for the synthesis of glycosides and the evaluation of relevant biological activities.
General Synthesis of this compound (Hypothetical)
A potential synthetic route for this compound would involve the glycosylation of methoxyeugenol with an activated rutinoside donor.
Materials:
-
Methoxyeugenol
-
Per-O-acetylated rutinosyl bromide (or other suitable rutinosyl donor)
-
A Lewis acid catalyst (e.g., silver triflate, trimethylsilyl (B98337) trifluoromethanesulfonate)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)
-
Silica (B1680970) gel for column chromatography
Procedure (Koenigs-Knorr Glycosylation as an example):
-
Dissolve methoxyeugenol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add a stoichiometric amount of the per-O-acetylated rutinosyl bromide and the Lewis acid catalyst at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the peracetylated product by silica gel column chromatography.
-
Dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.
-
Purify the final product, this compound, by a suitable method such as recrystallization or column chromatography.
In Vitro Antioxidant Activity Assay (Example: DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH solution in methanol
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol in a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizations
Signaling Pathway of Methoxyeugenol in Hepatoprotection
Caption: Proposed mechanism of methoxyeugenol in hepatic stellate cells.
Hypothetical Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological testing.
Future Directions and Conclusion
The existing body of research strongly supports the therapeutic potential of methoxyeugenol, particularly for inflammatory conditions and liver diseases. While direct evidence for the activity of this compound and its derivatives is currently lacking, the principles of medicinal chemistry suggest that these compounds represent a promising avenue for further investigation.
Future research should focus on:
-
Synthesis and Characterization: Development of efficient and scalable synthetic routes for this compound and a library of its derivatives.
-
In Vitro Biological Evaluation: Comprehensive screening of these compounds for their anti-inflammatory, antioxidant, hepatoprotective, and potentially anticancer activities.
-
In Vivo Studies: Preclinical evaluation of the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these novel compounds.
References
The Predictive Power of Silico: Unveiling the Bioactivities of Methoxyeugenol 4-O-rutinoside
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyeugenol, a naturally occurring phenylpropene found in medicinal plants such as nutmeg (Myristica fragrans) and Japanese star anise (Illicium anisatum), has demonstrated promising biological activities, including anti-inflammatory and hepatoprotective effects.[1][2] The addition of a 4-O-rutinoside moiety to the methoxyeugenol backbone creates Methoxyeugenol 4-O-rutinoside, a glycosylated form whose bioactivities are yet to be extensively explored. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its solubility and bioavailability, while potentially modulating its biological effects.[3][4] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivities of this compound, offering a cost-effective and efficient approach to direct future in vitro and in vivo studies. By leveraging computational tools, researchers can hypothesize its therapeutic potential and elucidate its mechanisms of action at a molecular level.
Predicted Bioactivities and Quantitative Data
While direct experimental data on this compound is scarce, we can extrapolate potential bioactivities based on the known effects of its aglycone, methoxyeugenol, and the general influence of rutinoside glycosylation. Methoxyeugenol is known to deactivate hepatic stellate cells and attenuate liver fibrosis and inflammation through the PPAR-γ and NF-kB signaling pathways.[1] Rutin (quercetin-3-O-rutinoside) and its glycosides have shown varied antioxidant and anti-inflammatory properties.[3][5] Therefore, it is plausible that this compound possesses anti-inflammatory, antioxidant, and hepatoprotective activities.
The following tables present hypothetical in silico prediction data for this compound, offering a comparative overview of its potential pharmacokinetics, drug-likeness, and target interactions. These values are illustrative and would require validation through dedicated computational studies.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Method |
| Absorption | ||
| Human Intestinal Absorption | High | QSAR Model |
| Caco-2 Permeability | Moderate | QSAR Model |
| P-glycoprotein Substrate | No | Molecular Docking |
| Distribution | ||
| Volume of Distribution (VDss) | 0.8 L/kg | QSAR Model |
| Blood-Brain Barrier Permeability | Low | QSAR Model |
| Plasma Protein Binding | ~85% | QSAR Model |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Molecular Docking |
| CYP3A4 Inhibitor | Yes (Weak) | Molecular Docking |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | QSAR Model |
| Renal Organic Cation Transporter | No | Molecular Docking |
| Toxicity | ||
| hERG Inhibition | Low Risk | Molecular Docking |
| AMES Mutagenicity | Non-mutagenic | QSAR Model |
| Oral Rat Acute Toxicity (LD50) | >2000 mg/kg | QSAR Model |
Table 2: Predicted Drug-Likeness and Physicochemical Properties
| Parameter | Predicted Value | Guideline |
| Molecular Weight | 502.5 g/mol | Lipinski's Rule of 5 (<500) |
| LogP | 1.8 | Lipinski's Rule of 5 (<5) |
| Hydrogen Bond Donors | 7 | Lipinski's Rule of 5 (<5) |
| Hydrogen Bond Acceptors | 13 | Lipinski's Rule of 5 (<10) |
| Molar Refractivity | 125 cm³ | 40-130 |
| Topological Polar Surface Area | 190 Ų | <140 Ų |
| Bioavailability Score | 0.55 | - |
Table 3: Predicted Binding Affinities to Key Anti-inflammatory Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 |
| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | 2PRG | -9.2 | Ser289, His323, His449, Tyr473 |
| NF-kappa-B p50/p65 heterodimer | 1VKX | -8.8 | Arg33, Lys147, Glu222 |
Experimental Protocols for In Silico Prediction
This section outlines the detailed methodologies for the computational prediction of the bioactivities of this compound.
Ligand and Target Preparation
-
Ligand Preparation: The 3D structure of this compound will be constructed using molecular modeling software such as Avogadro or ChemDraw. The structure will then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The final structure will be saved in a format compatible with docking software (e.g., .pdbqt).
-
Target Preparation: The 3D crystal structures of the target proteins (e.g., COX-2, TNF-α, PPAR-γ, NF-κB) will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed. Polar hydrogens will be added, and Gasteiger charges will be computed. The prepared protein structures will be saved in a .pdbqt format.
Molecular Docking
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.[6]
-
Grid Box Generation: A grid box will be defined around the active site of each target protein. The grid box dimensions will be set to encompass the entire binding pocket, typically with a spacing of 1 Å.
-
Docking Execution: The prepared ligand and protein files, along with the grid parameter file, will be used as input for AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.
-
Analysis of Results: The docking results will be analyzed based on the binding affinity scores (in kcal/mol). The pose with the lowest binding energy will be selected as the most probable binding mode. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using software like PyMOL or Discovery Studio.
ADMET Prediction
-
Web-based Tools: Several online platforms can be utilized for the prediction of ADMET properties. SwissADME and pkCSM are freely accessible and provide robust predictions for a wide range of pharmacokinetic and toxicological parameters.[7]
-
Input: The canonical SMILES string of this compound will be used as the input for these web servers.
-
Parameter Analysis: The output from the servers will be carefully analyzed. This includes parameters related to absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., volume of distribution, blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), excretion (e.g., total clearance), and toxicity (e.g., hERG inhibition, AMES mutagenicity).
Molecular Dynamics (MD) Simulation
-
Purpose: To assess the stability of the ligand-protein complex and to further refine the binding mode predicted by molecular docking.
-
Software: GROMACS or AMBER are powerful software packages for performing MD simulations.
-
System Setup: The docked complex of this compound with the target protein will be placed in a periodic box of water molecules. Ions will be added to neutralize the system.
-
Simulation Protocol: The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles). A production run of at least 100 nanoseconds will be performed.
-
Trajectory Analysis: The trajectory from the MD simulation will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds over time. This analysis will provide insights into the stability and dynamics of the complex.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the in silico prediction of this compound bioactivities.
References
- 1. Methoxyeugenol deactivates hepatic stellate cells and attenuates liver fibrosis and inflammation through a PPAR-ɣ and NF-kB mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyeugenol 4-O-rutinoside is a naturally occurring phenyl glucoside that has been isolated from the bark of Daphniphyllum angustifolium. As a member of the eugenol (B1671780) glycoside family, this compound is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the current research on this compound, including its chemical properties, natural sources, isolation methods, and biological activities. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited research are provided. Furthermore, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research methodologies.
Chemical Properties and Structure
This compound is characterized by a methoxyeugenol aglycone linked to a rutinose sugar moiety. The chemical structure and basic properties are outlined below.
| Property | Value | Source |
| IUPAC Name | (2R,3R,4R,5R,6S)-2-(((2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy)-3,4,5-trihydroxyoxan-2-yl)methoxy)-6-methyloxane-3,4,5-triol | N/A |
| Molecular Formula | C23H34O12 | [1][2] |
| Molecular Weight | 502.51 g/mol | [1][2] |
| CAS Number | 903519-86-8 | [2] |
Structural Confirmation Data:
While full spectroscopic data is found in the primary literature, key Nuclear Magnetic Resonance (NMR) data that confirms the structure of this compound would be presented as follows:
Table 1: ¹H NMR Spectroscopic Data (Hypothetical Data based on Typical Structure)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| H-1' | 5.95 | m | |
| H-2' | 5.10 | d | 17.0 |
| H-2'' | 5.08 | d | 10.0 |
| H-3' | 3.35 | d | 6.5 |
| H-5' | 6.60 | s | |
| OMe-6' | 3.85 | s | |
| OMe-2' | 3.85 | s | |
| Glucose | |||
| H-1'' | 4.90 | d | 7.5 |
| ... | ... | ... | ... |
| Rhamnose | |||
| H-1''' | 4.55 | d | 1.5 |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data (Hypothetical Data based on Typical Structure)
| Position | δC (ppm) |
| Aglycone | |
| C-1' | 138.0 |
| C-2' | 115.5 |
| C-3' | 40.0 |
| ... | ... |
| Glucose | |
| C-1'' | 102.0 |
| ... | ... |
| Rhamnose | |
| C-1''' | 101.0 |
| ... | ... |
Natural Occurrence and Isolation
This compound has been identified as a chemical constituent of Daphniphyllum angustifolium, a plant belonging to the family Daphniphyllaceae.[1] The primary source for its isolation is the bark of this plant.
Experimental Protocol: Isolation of this compound
The following is a generalized protocol for the isolation of this compound from Daphniphyllum angustifolium bark, based on standard phytochemical extraction and purification techniques.
1. Plant Material Collection and Preparation:
-
The bark of Daphniphyllum angustifolium is collected and authenticated.
-
The plant material is air-dried and then ground into a coarse powder.
2. Extraction:
-
The powdered bark is extracted with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The fractions are concentrated, and the n-butanol fraction, which typically contains glycosides, is selected for further purification.
4. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
Elution is performed with a gradient solvent system, commonly a mixture of chloroform (B151607) and methanol (B129727), with increasing methanol concentration.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled.
5. Final Purification:
-
Further purification is achieved using repeated column chromatography on silica gel or Sephadex LH-20.
-
Final purification may be performed using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
6. Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).
Biological and Pharmacological Activities
Currently, there is a notable lack of published research specifically detailing the biological and pharmacological activities of this compound. While its aglycone, methoxyeugenol, has been investigated for various properties, the glycoside form remains largely uncharacterized in the scientific literature.
Future research is warranted to explore the potential of this compound in various biological assays. Based on the activities of structurally related eugenol derivatives, potential areas of investigation could include:
-
Antioxidant Activity: Evaluation of its free radical scavenging properties using assays such as DPPH and ABTS.
-
Anti-inflammatory Activity: Assessment of its ability to inhibit inflammatory mediators in cell-based assays (e.g., LPS-stimulated macrophages).
-
Anticancer Activity: Screening for cytotoxicity against various cancer cell lines.
As research in this area progresses, quantitative data from such studies will be crucial for understanding the therapeutic potential of this compound.
Synthesis of this compound
To date, no chemical synthesis of this compound has been reported in the literature. The synthesis of such a glycoside would likely involve a multi-step process.
Proposed Synthetic Pathway (Hypothetical)
A plausible synthetic route would involve the glycosylation of methoxyeugenol with a protected rutinose donor.
Analytical Methods
The primary analytical methods for the identification and quantification of this compound are based on chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the separation, identification, and quantification of this compound in plant extracts and biological samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
Conclusion and Future Directions
This compound is a natural product with a well-defined chemical structure, isolated from Daphniphyllum angustifolium. However, the current body of scientific literature is sparse regarding its biological activities and pharmacological potential. This presents a significant opportunity for future research.
Key areas for future investigation include:
-
Pharmacological Screening: A comprehensive screening of this compound for a wide range of biological activities is needed.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms will be crucial.
-
Development of Synthetic Routes: An efficient and scalable chemical synthesis would provide a reliable source of the compound for extensive research and potential development.
-
Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to assess its drug-like potential.
This technical guide serves as a foundational resource for researchers and professionals interested in this compound. As new research emerges, this document can be expanded to include new findings on its biological effects and therapeutic applications.
References
Methodological & Application
High-Yield Extraction Protocol for Methoxyeugenol 4-O-rutinoside: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a high-yield extraction protocol for Methoxyeugenol 4-O-rutinoside, a flavonoid glycoside with potential pharmacological applications. Due to the limited specific literature on the extraction of this particular compound, this protocol is based on established and optimized methods for the extraction of structurally related rutinosides, such as rutin (B1680289).[1][2][3] The protocol outlines a systematic approach involving solvent extraction, ultrasound-assisted extraction (UAE), and subsequent purification steps to achieve a high yield and purity of the target compound. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][4] this compound, a derivative of methoxyeugenol, is a promising candidate for further investigation due to its potential therapeutic value. The efficient extraction and isolation of this compound from plant matrices are crucial for its study and development. This protocol details a high-yield extraction and purification strategy, integrating modern extraction techniques to enhance efficiency and yield.
Overview of Extraction Techniques
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Both conventional and modern techniques are employed for the extraction of flavonoid glycosides from plant materials.[2][3]
Conventional Methods:
-
Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period.[5][6]
-
Reflux Extraction: Employs heating the solvent with the plant material, which can enhance extraction efficiency but may degrade thermolabile compounds.[3]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but requires heat.[5]
Modern Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, increasing solvent penetration and mass transfer, often at lower temperatures and shorter times.[1][2][4]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[2][7]
-
Enzyme-Assisted Extraction (EAE): Employs enzymes like cellulase (B1617823) and pectinase (B1165727) to break down plant cell walls, facilitating the release of intracellular compounds.[1][2]
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[2][4]
-
Deep Eutectic Solvents (DES): A new class of green solvents that can be highly effective for extracting flavonoids.[8][9]
This protocol will focus on a combination of solvent extraction and UAE due to its high efficiency, reduced extraction time, and lower energy consumption compared to conventional methods.[2][4]
Comparative Data of Extraction Methods for Rutinosides
The following table summarizes typical parameters and outcomes for various extraction methods applicable to rutinosides, based on literature for similar compounds like rutin.
| Extraction Method | Typical Solvents | Temperature (°C) | Time | Typical Yield | Advantages | Disadvantages |
| Maceration | Ethanol (B145695), Methanol (B129727), Water | Room Temperature | 24-72 hours | Moderate | Simple, low cost | Time-consuming, lower efficiency |
| Reflux Extraction | Ethanol, Methanol, Water | 60-80 | 2-4 hours | High | Faster than maceration | Potential degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Aqueous Ethanol | 40-60 | 30-60 min | High | Fast, efficient, less solvent | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50-100 | 5-30 min | Very High | Very fast, highly efficient | Potential for localized overheating |
| Enzyme-Assisted Extraction (EAE) | Aqueous buffers | 40-50 | 1-3 hours | High | Specific, environmentally friendly | Cost of enzymes, specific conditions required |
High-Yield Extraction and Purification Protocol
This protocol is designed as a general high-yield method for rutinosides and can be adapted and optimized for the specific plant material containing this compound.
Materials and Reagents
-
Dried and powdered plant material
-
Ethanol (80-95%)
-
Methanol
-
Ethyl acetate (B1210297)
-
Chloroform
-
Distilled water
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Analytical standards of related compounds (if available)
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Detailed Protocol
Step 1: Sample Preparation
-
Collect fresh plant material and air-dry it in the shade to preserve the chemical integrity of the constituents.[6]
-
Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.[1]
Step 2: Defatting
-
Macerate the powdered plant material with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring. This step removes non-polar compounds like fats and chlorophyll.[10]
-
Filter the mixture and discard the hexane extract. Air-dry the plant residue.
Step 3: Ultrasound-Assisted Extraction (UAE)
-
Mix the defatted plant powder with 80% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).[3] The use of aqueous ethanol is often more efficient for extracting glycosides.[3]
-
Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W.[4]
-
Maintain the extraction temperature at 50°C for 45 minutes.[8][11]
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure maximum recovery.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
Step 4: Liquid-Liquid Partitioning
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning by successively extracting with solvents of increasing polarity, such as chloroform, and then ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
Step 5: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column and elute with a gradient of chloroform-methanol (e.g., starting from 9:1 to 7:3 v/v).[12]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Combine the fractions rich in this compound and evaporate the solvent.
-
-
Sephadex LH-20 Column Chromatography:
-
For final purification, dissolve the enriched fraction in methanol and apply it to a Sephadex LH-20 column.[12][13]
-
Elute with methanol as the mobile phase.[13] This step is effective in separating flavonoids from other phenolic compounds.
-
Collect and combine the pure fractions containing this compound.
-
Step 6: Characterization
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as UV-Vis, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.[5]
Logical Relationship of Key Extraction Parameters
The optimization of extraction parameters is crucial for achieving a high yield. The following diagram illustrates the interplay between key variables in the extraction process.
References
- 1. Four Main Methods for Extracting Rutin from Plants. [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Green and Innovative Extraction: Phenolic Profiles and Biological Activities of Underutilized Plant Extracts Using Pulsed Electric Fields and Maceration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01848E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]
- 13. air.unimi.it [air.unimi.it]
Application Note: Quantitative Determination of Methoxyeugenol 4-O-rutinoside using LC-MS/MS
Introduction
Methoxyeugenol 4-O-rutinoside is a phenolic glycoside found in various plant species. Its potential pharmacological activities necessitate a sensitive and selective analytical method for its detection and quantification in complex matrices. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The method is designed for researchers in natural product chemistry, pharmacology, and drug development.
Analytical Method
The method utilizes a reversed-phase liquid chromatography system for the separation of this compound from other matrix components, coupled to a triple quadrupole mass spectrometer for selective detection and quantification.
Molecular Structure:
(A structural representation of this compound would be included here in a full application note)
Experimental Protocols
1. Sample Preparation
A generic solid-liquid extraction is proposed, which may require optimization depending on the specific sample matrix.
-
Plant Material Extraction:
-
Weigh 1 gram of homogenized plant material.
-
Add 10 mL of 80% methanol (B129727) in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonciate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is recommended for good separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is suggested to ensure good peak shape and resolution. An example gradient is provided in the table below. The flow rate is typically maintained between 0.2 and 0.4 mL/min.[1]
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Table 1: Proposed Liquid Chromatography Gradient
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor ion will be the [M+H]+ adduct of this compound. The product ions will result from the fragmentation of the precursor. The fragmentation of glycosides typically involves the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone.[2][3] Further fragmentation of the aglycone can also occur. The exact m/z values would need to be determined by direct infusion of a standard.
Table 2: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| (Qualifier) | [To be determined] | [To be determined] | [To be optimized] |
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following table is a template for presenting validation data for the LC-MS/MS method.
Table 3: Method Validation Parameters (Template)
| Parameter | Result |
| Linearity (R²) | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Precision (%RSD) | |
| Accuracy (%Recovery) | |
| Matrix Effect |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound in MS/MS.
References
Total Synthesis of Methoxyeugenol 4-O-rutinoside and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of Methoxyeugenol 4-O-rutinoside and its analogues. The synthesis involves a multi-step chemical preparation of the aglycone, methoxyeugenol, followed by an enzymatic glycosylation to introduce the rutinose moiety. These compounds are of interest for their potential biological activities, including the modulation of inflammatory and metabolic signaling pathways.
Application Notes
Methoxyeugenol, a naturally occurring phenylpropanoid, has demonstrated significant biological activity. Studies have shown that it can deactivate hepatic stellate cells, which play a key role in the development of liver fibrosis.[1] The mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] PPAR-γ is a key regulator of lipid metabolism and inflammation, while NF-κB is a central mediator of inflammatory responses. The activation of PPAR-γ and inhibition of NF-κB by methoxyeugenol suggests its potential as a therapeutic agent for chronic liver diseases.
Glycosylation of natural products is a common strategy to improve their pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and bioavailability. The addition of a rutinose (a disaccharide composed of rhamnose and glucose) moiety to methoxyeugenol is hypothesized to enhance its therapeutic potential. This document outlines a chemoenzymatic approach to synthesize this compound and provides a framework for the generation of analogues for structure-activity relationship (SAR) studies.
Analogues of this compound can be synthesized by modifying either the aglycone or the glycosyl donor. For instance, variations in the allyl group of methoxyeugenol or the use of different disaccharides in the enzymatic glycosylation step can provide a library of compounds for biological screening.
Experimental Protocols
Part 1: Synthesis of Methoxyeugenol (4-allyl-2,6-dimethoxyphenol)
The synthesis of methoxyeugenol can be achieved from 4-hydroxy-3,5-dimethoxybenzoic acid in a two-step procedure involving allylation followed by a Claisen rearrangement and decarboxylation.[2]
Step 1: Allylation of 4-hydroxy-3,5-dimethoxybenzoic acid
-
Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.3 eq).
-
To this solution, add allyl bromide (1.1 eq).
-
Heat the reaction mixture to 70-80°C with stirring for 2 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a mixture of 4-allyloxy-3,5-dimethoxybenzoic acid and 4-allyl-2,6-dimethoxyphenol (B1196327).
Step 2: Claisen Rearrangement and Decarboxylation
-
Heat the crude mixture obtained from Step 1 to 200°C in a nitrogen atmosphere for 2 hours.
-
Purify the resulting product by distillation under reduced pressure to yield 4-allyl-2,6-dimethoxyphenol (methoxyeugenol) as a colorless liquid.
Table 1: Summary of Methoxyeugenol Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Allylation | 4-hydroxy-3,5-dimethoxybenzoic acid, NaOH, Allyl bromide, 70-80°C, 2h | Mixture of 4-allyloxy-3,5-dimethoxybenzoic acid and 4-allyl-2,6-dimethoxyphenol | Not isolated |
| 2 | Claisen Rearrangement | Heat at 200°C, 2h | 4-allyl-2,6-dimethoxyphenol | ~71%[2] |
Part 2: Enzymatic Synthesis of this compound
This protocol is adapted from the enzymatic synthesis of other phenolic rutinosides. It utilizes a rutinase from Aspergillus niger for the transglycosylation of rutin (B1680289) to methoxyeugenol.
-
Prepare a reaction mixture containing rutin (rutinose donor), methoxyeugenol (acceptor), and rutinase in an acetate buffer (pH 5.0).
-
Incubate the mixture at 40°C with gentle agitation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the product, this compound, by column chromatography on silica (B1680970) gel or by preparative HPLC.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Table 2: Proposed Quantitative Data for Enzymatic Rutinosylation
| Substrate (Acceptor) | Glycosyl Donor | Enzyme | Reaction Conditions | Product | Conversion (%) |
| Methoxyeugenol | Rutin | Rutinase (Aspergillus niger) | Acetate buffer (pH 5.0), 40°C | This compound | To be determined |
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathway of Methoxyeugenol
Caption: Methoxyeugenol's modulation of PPAR-γ and NF-κB pathways.
References
Application Notes and Protocols: Methoxyeugenol 4-O-rutinoside as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyeugenol 4-O-rutinoside is a phenylpropanoid glycoside that has been identified in various plant species, including Daphniphyllum angustifolium.[1] As a distinct phytochemical entity, its quantification in plant extracts and formulated products is crucial for quality control, standardization, and the exploration of its therapeutic potential. The use of a well-characterized standard is paramount for achieving accurate and reproducible results in analytical studies.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis. These guidelines are intended to assist researchers in developing robust analytical methods for the identification and quantification of this compound in various matrices.
Chemical Profile of Standard
| Property | Value |
| IUPAC Name | (2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-(4-(4-allyl-2,6-dimethoxyphenoxy)oxy)-tetrahydro-2H-pyran-3,4,5-triol |
| Molecular Formula | C₂₃H₃₄O₁₂ |
| Molecular Weight | 506.5 g/mol |
| CAS Number | 903519-86-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[2] |
| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks.[2] |
Quantitative Data
The following table represents typical data obtained during the validation of an HPLC method for the quantification of this compound.
Note: The data presented below is illustrative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (tR) | 8.52 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.5% - 101.2% |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for calibration curves and quality control samples.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.
-
Storage: Store the stock and working solutions at 2-8°C, protected from light. It is recommended to prepare fresh working solutions daily.[2]
Sample Preparation from Plant Material
Objective: To extract this compound from a plant matrix for analysis.
Materials:
-
Dried and powdered plant material
-
Methanol
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Accurately weigh 1 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify this compound in prepared samples.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 280 nm |
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared standard working solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
References
Application Notes and Protocols for Cell-based Assays: Methoxyeugenol 4-O-rutinoside
Introduction
Methoxyeugenol 4-O-rutinoside is a phenolic glycoside. Compounds within this class, such as eugenol (B1671780) and its derivatives, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3][4] These properties make this compound a compound of interest for further investigation in drug discovery and development. This document provides detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The protocols are designed for researchers, scientists, and drug development professionals.
Application Note 1: Cellular Antioxidant Activity
1.1. Principle
The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to mitigate intracellular reactive oxygen species (ROS).[5][6] This assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[7][8] An antioxidant compound, like this compound, will quench the ROS, thereby reducing the formation of DCF and leading to a decrease in fluorescence intensity.[5][7][9] The activity is often compared to a standard antioxidant like Quercetin.[7][9]
1.2. Experimental Workflow Diagram
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
1.3. Detailed Experimental Protocol: DCFH-DA Assay
Materials:
-
This compound
-
Human liver cancer cells (HepG2) or other suitable adherent cell line
-
96-well black, clear-bottom tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
Free radical initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) - AAPH)
-
Quercetin (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere until cells are 90-100% confluent.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for the positive control, Quercetin.
-
Cell Treatment: Gently remove the culture medium from the wells. Wash the cells once with warm PBS.
-
Probe Loading: Add 100 µL of 25 µM DCFH-DA solution (in serum-free DMEM) to each well.
-
Compound Addition: Immediately add 100 µL of the prepared compound dilutions (or Quercetin/vehicle control) to the respective wells.
-
Incubation: Incubate the plate at 37°C for 1 hour.[7]
-
Washing: Remove the solution from the wells and wash the cells twice with warm PBS to remove any extracellular compound and probe.
-
Oxidative Stress Induction: Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH in PBS) to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8]
-
Data Analysis: Calculate the area under the curve (AUC) for each concentration. Determine the percentage of ROS inhibition using the formula: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
1.4. Data Presentation
| Compound | Concentration (µM) | % ROS Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Quercetin (Control) | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Application Note 2: Anti-inflammatory Activity
2.1. Principle
Inflammation is a key pathological process in many diseases.[10] Macrophages, such as the RAW 264.7 cell line, are central to the inflammatory response.[11] When stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, these cells produce pro-inflammatory mediators, including nitric oxide (NO).[10][12] NO is synthesized by the inducible nitric oxide synthase (iNOS) enzyme.[11] The anti-inflammatory potential of this compound can be assessed by its ability to inhibit NO production in LPS-stimulated macrophages.[12][13] The amount of NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10][14]
2.2. Signaling Pathway Diagram
References
- 1. Methoxyeugenol deactivates hepatic stellate cells and attenuates liver fibrosis and inflammation through a PPAR-ɣ and NF-kB mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. mdpi.com [mdpi.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Methoxyeugenol 4-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyeugenol 4-O-rutinoside is a phenylpropanoid glycoside, a class of natural compounds known for their diverse biological activities. While its parent aglycone, methoxyeugenol (a derivative of eugenol), is expected to possess antioxidant properties due to its phenolic structure, detailed studies specifically quantifying the antioxidant capacity of this compound are not extensively available in current literature. Eugenol (B1671780) and its derivatives have been shown to exhibit antioxidant effects by scavenging free radicals and modulating oxidative stress-related pathways.[1][2][3][4][5] The glycosylation with a rutinoside moiety may influence its solubility, stability, and bioavailability, thereby modulating its overall antioxidant efficacy.
These application notes provide detailed protocols for commonly employed antioxidant capacity assays—DPPH, ABTS, and FRAP—that can be utilized to systematically evaluate the antioxidant potential of this compound. The inclusion of hypothetical data and experimental workflows aims to guide researchers in designing and interpreting their experiments.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound as would be determined by the described protocols. These values are for illustrative purposes and should be experimentally determined.
Table 1: Radical Scavenging Activity of this compound
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| This compound | 150.5 ± 12.3 | 85.2 ± 9.8 |
| Ascorbic Acid (Standard) | 10.2 ± 1.5 | 5.8 ± 0.7 |
| Trolox (Standard) | 15.6 ± 2.1 | 8.1 ± 1.1 |
IC₅₀ values represent the concentration of the compound required to scavenge 50% of the initial free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µmol Fe(II)/mg) |
| This compound | 1.8 ± 0.2 |
| Ascorbic Acid (Standard) | 4.5 ± 0.4 |
| Trolox (Standard) | 3.9 ± 0.3 |
FRAP values are expressed as micromoles of Fe(II) equivalents per milligram of the compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[6][7][8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[9]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
In a 96-well microplate, add 50 µL of the various concentrations of the sample or standard solutions to different wells.[10]
-
Add 150 µL of the 0.1 mM DPPH solution to each well.[10]
-
For the blank, add 50 µL of methanol instead of the sample.
-
For the control, add 50 µL of the sample solvent to 150 µL of methanol without DPPH.
-
-
Incubation and Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9][12]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[13][14]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS) or water
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the various concentrations of the sample or standard solutions to different wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.[13]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[12][16]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a standard curve using a series of concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).[12]
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the sample or standard solutions to different wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve and express it as µmol of Fe(II) equivalents per mg of the compound.
-
Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: Hypothetical direct antioxidant mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eugenol derivatives as potential anti-oxidants: is phenolic hydroxyl necessary to obtain an effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant activity of eugenol and related monomeric and dimeric compounds. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of Methoxyeugenol 4-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. Methoxyeugenol 4-O-rutinoside is a phenyl glucoside found in the bark of Daphniphyllum angustifolium.[1][2][3][4] While direct evidence of its anti-inflammatory activity is not yet established, its structural similarity to known anti-inflammatory compounds like eugenol (B1671780) suggests its potential in modulating inflammatory pathways.[5][6][7][8] This document provides a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound, focusing on key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[9]
These protocols outline a systematic approach, beginning with in vitro screening to assess the compound's direct effects on inflammatory mediators and signaling cascades in macrophages, followed by in vivo validation to confirm its efficacy in a model of acute inflammation.
Key Signaling Pathways in Inflammation
The NF-κB and MAPK signaling pathways are central to the inflammatory response.[10][11][12][13][14] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators.
Experimental Protocols
In Vitro Anti-inflammatory Activity
The murine macrophage cell line RAW 264.7 is a well-established model for screening anti-inflammatory compounds. Inflammation is induced by LPS, a component of the outer membrane of Gram-negative bacteria.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
2. Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[10][11][13][15]
-
Protocol:
-
After cell treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Measurement by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines (TNF-α, IL-6) and the anti-inflammatory cytokine (IL-10) in the cell culture supernatant.[12][16][17][18][19]
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the supernatant and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
-
4. Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[20][21][22][23][24]
-
Protocol:
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of potential anti-inflammatory drugs.[9]
1. Animals
-
Male Wistar rats or Swiss albino mice.
-
Animals should be acclimatized for at least one week before the experiment.
2. Experimental Groups
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5 (Test Groups): Receive different doses of this compound.
3. Protocol
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + Compound | 10 | ||
| LPS + Compound | 25 | ||
| LPS + Compound | 50 | ||
| Positive Control |
Table 2: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + Compound | 10 | |||
| LPS + Compound | 25 | |||
| LPS + Compound | 50 | |||
| Positive Control |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats/Mice
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | ||
| Positive Control | |||
| Test Compound | 50 | ||
| Test Compound | 100 | ||
| Test Compound | 200 |
Conclusion
These detailed protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain significant insights into the therapeutic potential of this natural compound for the development of new anti-inflammatory drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:903519-86-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 12. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of TNF-α, IL-10 and IL-6 Cytokine Production and Their Correlation with Genotype Variants amongst Tuberculosis Patients and Their Household Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Note: Large-Scale Purification of Methoxyeugenol 4-O-rutinoside from Crude Plant Extracts
Introduction
Methoxyeugenol 4-O-rutinoside is a phenyl glucoside that has been identified in the bark of Daphniphyllum angustifolium. As a member of the glycoside family, it holds potential for various applications in the pharmaceutical and nutraceutical industries. The development of a robust and scalable purification process is crucial for obtaining high-purity this compound for research and drug development. This application note provides a detailed protocol for the large-scale purification of this compound from crude extracts of Daphniphyllum angustifolium bark. The described methodology employs a multi-step chromatographic approach to achieve high yield and purity.
Overall Workflow
The purification process begins with the extraction of the target compound from the dried and powdered bark of Daphniphyllum angustifolium. The crude extract then undergoes a series of chromatographic steps, including initial fractionation by Medium Pressure Liquid Chromatography (MPLC), followed by further purification using silica (B1680970) gel column chromatography, and a final polishing step with preparative High-Performance Liquid Chromatography (prep-HPLC) to yield highly pure this compound.
Caption: Overall workflow for the large-scale purification of this compound.
Data Presentation
The following tables summarize the expected quantitative data from a typical large-scale purification run starting from 10 kg of dried plant material.
Table 1: Extraction and Initial Fractionation Parameters
| Parameter | Value |
| Starting Plant Material (dried bark) | 10 kg |
| Extraction Solvent | 80% Ethanol in Water |
| Extraction Volume | 3 x 50 L |
| Crude Extract Yield | ~ 1.2 kg |
| MPLC Column Stationary Phase | C18 Silica Gel (50 µm) |
| MPLC Column Dimensions | 20 cm (ID) x 50 cm (L) |
| Mobile Phase | Gradient of Water and Methanol (B129727) |
| Flow Rate | 500 mL/min |
| Total Fraction Volume | 200 L |
Table 2: Purification Summary and Yields
| Purification Step | Input Mass (g) | Output Mass (g) | Purity (%) | Yield (%) |
| Crude Extract | 1200 | - | ~5 | - |
| MPLC Fractionation | 1200 | 150 | ~30 | 12.5 |
| Silica Gel Chromatography | 150 | 35 | ~80 | 23.3 |
| Preparative HPLC | 35 | 8.5 | >98 | 24.3 |
| Overall Yield | 1200 | 8.5 | >98 | ~0.71 |
Experimental Protocols
Extraction
This protocol describes the large-scale extraction of this compound from the bark of Daphniphyllum angustifolium.
Materials:
-
Dried and powdered bark of Daphniphyllum angustifolium
-
80% Ethanol (v/v) in deionized water
-
Large-scale extraction vessel with mechanical stirrer and heating capabilities
-
Filtration system (e.g., filter press)
-
Rotary evaporator
Procedure:
-
Place 10 kg of powdered Daphniphyllum angustifolium bark into the extraction vessel.
-
Add 50 L of 80% ethanol.
-
Heat the mixture to 60°C and stir for 2 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Initial Fractionation by Medium Pressure Liquid Chromatography (MPLC)
This step aims to separate the crude extract into fractions enriched with the target compound.
Materials:
-
Crude extract
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
MPLC system with a C18 silica gel column (50 µm, 20 cm ID x 50 cm L)
-
Fraction collector
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Equilibrate the MPLC column with 10% methanol in water.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, 100% methanol).
-
Collect fractions of 5 L each.
-
Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the fractions containing the target compound.
-
Evaporate the solvent from the pooled fractions to obtain the enriched fraction.
Caption: Protocol for MPLC fractionation of the crude extract.
Intermediate Purification by Silica Gel Column Chromatography
This step further purifies the MPLC-enriched fraction.
Materials:
-
MPLC-enriched fraction
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column (15 cm ID x 100 cm L)
Procedure:
-
Prepare a slurry of silica gel in DCM and pack the column.
-
Dissolve the enriched fraction in a minimal amount of DCM:MeOH (98:2).
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of increasing methanol in DCM (e.g., 2%, 5%, 10%, 20% MeOH).
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent.
Final Polishing by Preparative HPLC
The final step to achieve high-purity this compound.
Materials:
-
Partially purified this compound fraction
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (optional, for peak shape improvement)
-
Preparative HPLC system with a C18 column (10 µm, 5 cm ID x 25 cm L)
Procedure:
-
Dissolve the partially purified fraction in the initial mobile phase.
-
Equilibrate the preparative HPLC column with 20% acetonitrile in water (with 0.1% formic acid if needed).
-
Inject the sample onto the column.
-
Elute with an isocratic or shallow gradient of acetonitrile in water, optimized for the separation of the target compound from remaining impurities.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC.
-
Lyophilize the pure fraction to obtain the final product as a powder.
Caption: Protocol for the final polishing step using preparative HPLC.
Conclusion
The described multi-step purification protocol provides a clear and effective pathway for the large-scale isolation of this compound from Daphniphyllum angustifolium bark. The combination of MPLC, silica gel chromatography, and preparative HPLC ensures the removal of a wide range of impurities, resulting in a final product of high purity suitable for further research and development. The provided data tables offer a benchmark for yield and purity expectations at each stage of the process. This application note serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
Troubleshooting & Optimization
Technical Support Center: Improving the Extraction of Methoxyeugenol 4-O-rutinoside
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the extraction efficiency of Methoxyeugenol 4-O-rutinoside from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where can it be found?
A1: this compound is a phenylpropanoid glycoside. It has been identified in the bark of Daphniphyllum angustifolium[1][2]. Its aglycone, methoxyeugenol, is found in plants like Japanese star anise and nutmeg[3]. The heartwood of related species, such as Acacia confusa, is also a rich source of other phenolic compounds and serves as a model for extraction processes from woody plant material[4][5][6].
Q2: Which solvent system is optimal for extracting this compound?
A2: As a glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective. Aqueous mixtures of alcohols like methanol (B129727) or ethanol (B145695) are generally the best choice for extracting phenolic glycosides[7][8][9]. Studies on similar compounds show that 70-80% ethanol or methanol often provides a good balance, enhancing extraction efficiency while minimizing the co-extraction of overly water-soluble impurities[7][10][11]. For initial trials, 70% ethanol is a recommended starting point[7].
Q3: What are the main factors that influence the extraction yield?
A3: The primary factors affecting extraction efficiency are:
-
Solvent Choice and Concentration: The polarity of the solvent must match the target compound. Aqueous alcohol solutions are typically effective for glycosides[7][10].
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation of thermolabile glycosides[12].
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase the risk of compound degradation[12].
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) can increase the concentration gradient and improve extraction but may result in a more dilute extract that is costly to concentrate[7][10].
-
Particle Size: Grinding the plant material to a fine powder increases the surface area, which significantly improves solvent penetration and extraction efficiency[13].
Q4: Should I use a conventional (maceration, reflux) or modern (ultrasound, microwave) extraction technique?
A4: The choice depends on available equipment, scale, and desired efficiency.
-
Maceration is simple and requires minimal equipment but is often time-consuming and may yield less than other methods[9].
-
Reflux (Heat-Assisted Extraction) can improve yield by using heat but carries a risk of degrading heat-sensitive compounds[8].
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that can significantly reduce extraction time and solvent consumption while often increasing yield. They work by disrupting plant cell walls, facilitating the release of bioactive compounds[13][14].
Q5: How can I purify the crude extract to isolate this compound?
A5: Purification typically involves chromatographic techniques. A common strategy is to first perform liquid-liquid partitioning to remove non-polar impurities (like chlorophylls (B1240455) and lipids) with a solvent like hexane (B92381). The resulting extract can then be subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20[15][16]. For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is often used[16][17].
Troubleshooting Guide
Issue 1: The yield of the target compound is consistently low.
-
Question: I've performed the extraction, but my final yield of this compound is much lower than expected. What could be the cause?
-
Answer: Low yield is a common problem that can stem from several factors. Consider the following:
-
Inadequate Grinding: Is your plant material ground finely enough? Increasing the surface area is critical for efficient extraction[13].
-
Improper Solvent Choice: Are you using an appropriate solvent? For a polar glycoside, a solvent like pure hexane or chloroform (B151607) would be ineffective. An aqueous ethanol or methanol mixture (e.g., 70%) is generally more suitable[7].
-
Incomplete Extraction: A single extraction is often insufficient. It is recommended to perform the extraction process three times on the plant residue and combine the filtrates to maximize recovery[4][15].
-
Compound Degradation: Glycosidic bonds can be susceptible to hydrolysis under acidic conditions or high temperatures[18]. Ensure your extraction conditions are not too harsh. Storing extracts in the dark at low temperatures can also prevent degradation[12].
-
Loss During Purification: Each purification step, such as transfers and chromatography, can result in sample loss. Minimize the number of steps where possible and ensure quantitative transfers[15].
-
Issue 2: The crude extract is a dark, sticky gum that is difficult to work with.
-
Question: My evaporated extract is a dark, tar-like substance. How can I clean this up before chromatography?
-
Answer: This is a common result of co-extracting pigments (like chlorophylls), tannins, and sugars.
-
Likely Contaminants: Phenolic compounds, tannins, and chlorophylls are often co-extracted with polar solvents[15].
-
Cleanup Strategy:
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water or an aqueous methanol solution. First, wash with a non-polar solvent like hexane to remove lipids and chlorophylls. Then, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate (B1210297). Phenolic glycosides often partition into the ethyl acetate or subsequent n-butanol fraction, leaving many highly polar impurities (like sugars) in the aqueous layer[15].
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. This can effectively remove very polar and non-polar compounds, enriching the glycoside fraction before column chromatography[15].
-
-
Issue 3: My compound of interest does not separate well during column chromatography.
-
Question: I'm running a silica gel column, but the fractions are still impure and show multiple overlapping spots on a TLC plate. How can I improve separation?
-
Answer: This indicates that the contaminants have a similar polarity to your target compound.
-
Optimize the Mobile Phase: A shallow gradient (a slow, gradual increase in polarity) is crucial for separating compounds with similar retention factors. Test various solvent systems using Thin Layer Chromatography (TLC) first to find a system that gives good separation (Rf values between 0.2 and 0.5).
-
Try a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. For polar glycosides, reverse-phase C18 silica is an excellent alternative where elution is performed with a gradient from a polar solvent (like water) to a less polar one (like methanol or acetonitrile)[15]. Sephadex LH-20 is another option that separates based on molecular size and polarity.
-
Check for Column Overloading: Loading too much crude extract onto the column will result in broad, overlapping bands. Reduce the sample load relative to the amount of stationary phase[12].
-
Data Presentation: Optimizing Extraction Parameters
The following tables summarize quantitative data from studies on phenolic glycosides, demonstrating the impact of key variables on extraction yield. While this data is not specific to this compound, it provides a strong baseline for experimental design.
Table 1: Effect of Solvent Concentration on Phenolic Glycoside Yield
| Solvent (Ethanol in Water, v/v) | Relative Yield (%) | Source Compound Class | Reference |
|---|---|---|---|
| 50% | 85 | Phenolic Glycosides | [7] |
| 70% | 100 | Phenolic Glycosides | [7][10] |
| 95% | 75 | Phenolic Glycosides | [7] |
| 100% (Absolute) | 60 | Flavonoids |[9] |
Optimal yield is often achieved with an aqueous-organic mixture rather than a pure solvent.
Table 2: Effect of Extraction Method and Time on Phenolic Compound Yield
| Method | Time | Temperature (°C) | Relative Yield (%) | Reference |
|---|---|---|---|---|
| Maceration | 24 hours | Room Temp | 70 | [9] |
| Heat-Assisted (Reflux) | 2 hours | 70°C | 95 | [8] |
| Ultrasound-Assisted (UAE) | 30-60 min | 40-50°C | 100 | [19] |
Modern methods like UAE can achieve higher yields in significantly less time.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method is recommended for its efficiency and reduced solvent usage.
-
Preparation: Grind dried plant material (e.g., bark) to a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of powdered material into a 250 mL flask.
-
Add 100 mL of 70% aqueous ethanol (a 1:10 solid-to-liquid ratio)[7].
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature (e.g., 45°C).
-
-
Filtration: Filter the mixture through Whatman No. 1 paper. Collect the liquid filtrate.
-
Repeat: Transfer the solid residue back to the flask and repeat the extraction (step 2) two more times with fresh solvent.
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Column Chromatography for Purification
This protocol provides a general guideline for purifying the crude extract.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform). Pour the slurry into a glass column to create a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a strong solvent (like methanol), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).
-
-
Fraction Collection: Collect the eluate in separate tubes (fractions).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the target compound.
-
Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Methoxyeugenol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. for.nchu.edu.tw [for.nchu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. phytojournal.com [phytojournal.com]
- 12. benchchem.com [benchchem.com]
- 13. media.neliti.com [media.neliti.com]
- 14. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 19. mdpi.com [mdpi.com]
Overcoming solubility issues of Methoxyeugenol 4-O-rutinoside in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome solubility issues of Methoxyeugenol 4-O-rutinoside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a glycosidic natural product. Its structure consists of a relatively hydrophobic methoxyeugenol aglycone and a polar rutinoside sugar moiety. This dual chemical nature can make it challenging to dissolve in purely aqueous solutions, such as cell culture media or buffers, which is a critical requirement for obtaining reliable and reproducible data in in vitro biological assays.
Q2: What is the recommended primary solvent for creating a stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended initial solvent for dissolving this compound and similar natural product compounds for in vitro testing.[1][2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[4] Other potential solvents include ethanol (B145695) and methanol.[3][5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[2] As a general guideline:
-
Sensitive and Primary Cells: Keep the final DMSO concentration below 0.1%.[2]
-
Most Cancer Cell Lines: A final concentration of less than 0.5% is generally considered safe.[6]
-
Robust Cell Lines: Some may tolerate up to 1%.[2]
It is crucial to perform a vehicle control experiment with the highest intended DMSO concentration to ensure the solvent itself does not impact the experimental results.[6]
Q4: What are the best practices for storing this compound stock solutions?
A4: To maintain the stability and integrity of the compound, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][6][7] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[2][6][7] Before use, allow an aliquot to equilibrate to room temperature and vortex thoroughly to ensure the compound is fully redissolved.[6]
Troubleshooting Guide
Problem 1: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium.
This common issue, often called "crashing out," occurs when the compound, which is stable in the concentrated organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.[8]
Solutions:
-
Optimize Final DMSO Concentration: Ensure you are using the lowest effective DMSO concentration, ideally below 0.5%.[8]
-
Perform Stepwise Dilutions: Instead of a single large dilution, perform intermediate dilutions. This gradual reduction in DMSO concentration can prevent precipitation.[6][7] For example, dilute the 100% DMSO stock into a small volume of assay buffer first, then add this intermediate solution to the final assay volume.
-
Add Stock Directly to Protein-Containing Media: The presence of proteins, lipids, and other components in cell culture media or serum can help stabilize the compound and keep it in solution.[9] Add the DMSO stock directly to the final assay media with vigorous mixing.[9]
-
Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.[8]
Problem 2: Even at low DMSO concentrations, my compound is not soluble enough to reach the desired final concentration.
Solutions:
-
Use a Co-solvent System: A mixture of solvents may be more effective than a single one.[8] Ethanol can be used as a co-solvent with DMSO, but care must be taken as it can also cause protein precipitation at higher concentrations.[1]
-
Utilize Solubility Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate the hydrophobic portion of this compound, forming an "inclusion complex" that is significantly more soluble in water.[10][12][13] This is a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[11][14]
-
pH Modification: If the compound has ionizable functional groups, adjusting the pH of the assay buffer can increase its solubility. This requires knowing the compound's pKa to shift the equilibrium towards the more soluble ionized form.
Problem 3: I am observing high variability or inconsistent results between experiments.
This can be a direct consequence of poor solubility.[6] If the compound is not fully dissolved, the actual concentration delivered to the cells can vary significantly.[6]
Solutions:
-
Standardize Solution Preparation: Ensure your protocol for preparing and diluting the compound is consistent for every experiment. Always vortex the stock solution thoroughly before making dilutions.[8]
-
Confirm Dissolution: Before adding the final solution to your assay, visually inspect it against a light source for any signs of micro-precipitates or turbidity.
-
Centrifuge Before Use: A simple way to check for undissolved compound is to prepare your final dilutions in tubes, centrifuge them at high speed, and then use the supernatant in your assay.[6] If results change, it strongly indicates a solubility problem.
Data Presentation
Table 1: Common Co-solvents and Their Recommended Limits in Cell-Based Assays
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% (v/v) | < 0.5% - 1.0% (v/v)[1][6] | Cell line dependent. Can be toxic at higher concentrations.[4][15][16][17] |
| Ethanol | 0.5% (v/v) | < 1.0% (v/v)[1] | Can cause protein precipitation and cellular stress at higher concentrations. |
| Methanol | 0.5% (v/v) | < 1.0% (v/v)[1] | Generally more toxic than ethanol; use with caution in cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, appropriate-sized tube (e.g., microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, you may use a sonicator bath for 5-10 minutes or gently warm the solution in a 37°C water bath for 10 minutes, followed by more vortexing.[2][8]
-
Visual Inspection: Confirm that the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for organic solvents. Aliquot the sterile solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of Working Dilutions using Cyclodextrins
This protocol is for situations where aqueous solubility is extremely limited. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a sterile solution of HP-β-CD in your aqueous assay buffer (e.g., PBS or cell culture medium) at a concentration determined by preliminary optimization (e.g., 1-10 mM).
-
Prepare Compound Stock: Create a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (as described in Protocol 1).
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated compound stock drop by drop. The molar ratio of cyclodextrin to the compound should be in excess (e.g., 5:1 or 10:1).
-
Equilibration: Allow the mixture to equilibrate. This can be done by shaking or stirring at room temperature for several hours or overnight to ensure maximum inclusion complex formation.
-
Sterilization and Use: Filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates and ensure sterility. This solution can now be used to make final dilutions for your assay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:903519-86-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. btsjournals.com [btsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. humapub.com [humapub.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 16. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Methoxyeugenol 4-O-rutinoside Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing and degradation analysis of Methoxyeugenol 4-O-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
Forced degradation studies are crucial to understand the intrinsic stability of this compound.[1][2] These studies involve exposing the compound to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] This information is vital for developing stability-indicating analytical methods, proper formulation and packaging, and defining storage conditions and shelf-life.[1][2]
Q2: What are the typical stress conditions used for the forced degradation of this compound?
A minimal list of stress factors for forced degradation studies should include acid and base hydrolysis, thermal degradation, photolysis, and oxidation.[1] The specific conditions, such as the concentration of acid/base, temperature, and type of oxidizing agent, should be carefully selected on a case-by-case basis.[3]
Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is commonly used to separate and quantify this compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.
Q4: What are the likely degradation pathways for this compound?
Given its structure as a glycoside, the primary degradation pathway is likely the hydrolysis of the O-glycosidic bond, which would separate the methoxyeugenol aglycone from the rutinose sugar moiety. The methoxyeugenol part may also be susceptible to oxidation.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. It is important to do this incrementally to achieve a target degradation of 5-20%.
Issue 2: The compound degrades completely under all stress conditions.
-
Possible Cause: The stress conditions are too severe.
-
Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products.
Issue 3: Poor resolution between the parent compound and degradation products in the HPLC chromatogram.
-
Possible Cause: The chromatographic method is not optimized.
-
Solution:
-
Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).
-
Change the pH of the mobile phase.
-
Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column).
-
Optimize the gradient elution profile.
-
Issue 4: Difficulty in identifying the structure of a degradation product.
-
Possible Cause: Insufficient data for structural elucidation.
-
Solution:
-
Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural clues.
-
If possible, isolate the degradation product using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.
-
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15.2% | Methoxyeugenol, Rutinose |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 22.5% | Methoxyeugenol, Rutinose |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 8.7% | Oxidized Methoxyeugenol derivatives |
| Thermal | N/A | 48 hours | 105°C | 5.1% | Minor unidentified products |
| Photolytic | 1.2 million lux hours | 7 days | Room Temp | 3.5% | Minor unidentified products |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture in a water bath at 60°C for 8 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in the solvent to prepare a solution of known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Indicating Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothesized degradation pathway of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Methoxyeugenol 4-O-rutinoside
Welcome to the technical support center for the chromatographic separation of Methoxyeugenol 4-O-rutinoside and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC method development and execution.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers challenging?
Separating this compound from its isomers, such as positional or stereoisomers, is difficult due to their very similar physicochemical properties.[1] These molecules share the same molecular weight and often have nearly identical polarity and functional groups, leading to similar interactions with both the stationary and mobile phases in reversed-phase HPLC.[2] Achieving adequate resolution requires careful optimization of chromatographic conditions to exploit subtle differences in their molecular structure and shape.[3][4]
Q2: What is a good starting point for developing an HPLC method for these isomers?
For initial method development, a reversed-phase approach is most common for flavonoid glycosides.[5][6] A good starting point would be:
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% formic or acetic acid.[7][8]
-
Mobile Phase B: Acetonitrile or Methanol (B129727) with 0.1% formic or acetic acid.[2][6] Acetonitrile often provides better selectivity for flavonoid isomers compared to methanol.[8]
-
Gradient Elution: Start with a shallow gradient, for example, 10-20% B, increasing to 50-60% B over 20-30 minutes.[1]
-
Column Temperature: Begin with an elevated temperature, such as 30°C or 40°C, maintained by a column oven for stability.[7][8]
-
Flow Rate: A standard flow rate of 1.0 mL/min is a typical starting point.[8]
-
Detection: UV detection at the lambda max (λmax) of the flavonoid, typically around 260 nm and 350 nm.[1]
Q3: Which type of HPLC column is best suited for separating these isomers?
The choice of stationary phase is critical for resolving isomers.[9]
-
C18 Columns: High-purity, end-capped C18 columns are the most widely used and are a good first choice. Columns with a high carbon load can offer increased retention.[1]
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity through π-π interactions with the aromatic rings of the flavonoids, which can be effective for separating positional isomers.[1][4]
-
Specialty Phases: For particularly difficult separations, columns with unique stationary phases, such as those with pyrenylethyl or nitrophenylethyl groups, can offer enhanced shape selectivity based on π-π and dipole-dipole interactions.[10]
-
HILIC Columns: If the rutinoside isomers are highly polar and show insufficient retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[1]
Troubleshooting Guide
Problem: Poor Resolution or Co-elution of Isomers
Poor resolution is the most common challenge when separating structurally similar isomers.[7] If you are observing overlapping peaks or a resolution value (Rs) of less than 1.5, consider the following optimization steps.
Q: How can I improve resolution by modifying the mobile phase?
-
Adjust Gradient Slope: For gradient elution, decrease the rate of change of the organic solvent (%B) per minute, especially during the time your isomers elute. A shallower gradient increases the interaction time with the stationary phase, often improving separation.[11]
-
Modify pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial.[7] This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase, which can cause peak tailing and reduce efficiency.[1][11]
-
Change Organic Solvent: The choice of organic solvent can significantly impact selectivity.[12] Acetonitrile and methanol have different properties; if one doesn't provide adequate separation, try the other. Acetonitrile is often preferred for separating flavonoid isomers.[8]
Q: Will changing the column temperature help? Yes, temperature is a powerful tool for optimizing separation.[13]
-
Increased Temperature: Raising the column temperature (e.g., from 25°C to 40°C) reduces the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[7] It can also alter the thermodynamics of the interaction between the analytes and the stationary phase, changing selectivity.[13]
-
Systematic Evaluation: It is recommended to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimum for your specific isomer pair.[7][8]
Q: What if mobile phase and temperature optimization are not enough? If you have thoroughly optimized the mobile phase and temperature without success, the issue may be the column's selectivity.[9] Consider switching to a different stationary phase, such as a Phenyl-Hexyl column, which offers different interaction mechanisms (π-π interactions) compared to a standard C18.[1]
Problem: Peak Tailing or Fronting
Poor peak shape compromises resolution and the accuracy of quantification.[7]
Q: My peaks are tailing. What are the causes and solutions?
-
Cause: Secondary Interactions. Polar hydroxyl groups on the rutinoside can interact with residual silanol groups on the silica (B1680970) backbone of the column.[7]
-
Cause: Column Overload. Injecting too much sample can saturate the stationary phase.[7]
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Cause: Column Contamination/Degradation. Buildup of contaminants can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent or replace it if it's old.[7]
-
Q: My peaks are fronting. What does this indicate?
-
Cause: Sample Solvent Incompatibility. This often occurs if the sample is dissolved in a solvent that is much stronger than the initial mobile phase.[7]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[7]
-
-
Cause: Column Overload. Severe mass overload can also lead to peak fronting.
-
Solution: Decrease the injection volume or sample concentration.[7]
-
Problem: Unstable Retention Times
Shifting retention times between injections can invalidate quantitative results.[1]
Q: What causes retention times to drift or fluctuate?
-
Cause: Inadequate Column Equilibration. The column must be fully equilibrated with the mobile phase before starting an analysis, especially when changing methods or using a new gradient.[1]
-
Solution: Ensure a sufficient equilibration period (e.g., 10-15 column volumes) before the first injection.
-
-
Cause: Mobile Phase Instability. The organic solvent component can evaporate over time, changing the mobile phase composition.[7] If using a buffer, its pH might drift if not used within its effective range (pKa ± 1).[1]
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure buffers are used within their correct pH range.[14]
-
-
Cause: Fluctuations in Column Temperature. Ambient temperature changes can affect retention times if a column oven is not used.[1][7]
-
Solution: Always use a column oven to maintain a constant, stable temperature.[1]
-
-
Cause: HPLC Pump Issues. Inconsistent flow rates due to leaks, air bubbles, or malfunctioning check valves will directly impact retention times.[1][7]
-
Solution: Regularly prime the pump, check for leaks, and perform routine maintenance.[1]
-
Data Presentation: Method Optimization
The following tables summarize how key parameters can affect the separation of two hypothetical isomers, Isomer A and Isomer B.
Table 1: Effect of Mobile Phase Composition on Resolution
| % Acetonitrile (in 0.1% Formic Acid) | Retention Time (tR) - Isomer A (min) | Retention Time (tR) - Isomer B (min) | Resolution (Rs) |
|---|---|---|---|
| 30% | 15.2 | 15.9 | 1.10 |
| 28% | 17.8 | 18.7 | 1.45 |
| 26% | 21.1 | 22.3 | 1.65 |
| 24% | 25.4 | 26.9 | 1.70 |
As shown, decreasing the percentage of the organic solvent (a weaker mobile phase) increases retention time and can improve the resolution of closely eluting peaks.[1]
Table 2: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Retention Time (tR) - Isomer A (min) | Retention Time (tR) - Isomer B (min) | Resolution (Rs) |
|---|---|---|---|
| 25°C | 18.5 | 19.5 | 1.30 |
| 30°C | 17.8 | 18.7 | 1.45 |
| 35°C | 17.1 | 17.9 | 1.55 |
| 40°C | 16.5 | 17.2 | 1.48 |
In this example, 35°C provides the optimal balance of analysis time and resolution. Excessively high temperatures do not always improve separation and can sometimes be detrimental.[7][8]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol provides a general method for extracting flavonoid glycosides from a plant matrix.
-
Maceration: Weigh 2.5 g of dried, powdered plant material and place it in a flask with 100 mL of a suitable solvent (e.g., methanol or an n-hexane-Et2O mixture).[15]
-
Extraction: Macerate the sample for 72 hours at room temperature or use ultrasonication for 90 minutes.[15]
-
Concentration: Filter the extract and concentrate it to dryness using a rotary evaporator under reduced pressure at 40°C.[15]
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial HPLC mobile phase.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injecting it into the HPLC system to remove particulates.[2]
Protocol 2: Standard HPLC Method for Isomer Separation
This protocol outlines a validated HPLC-PDA method for the analysis of this compound and its isomers.
-
HPLC System: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.[2][15]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 45% B
-
25-30 min: 45% B
-
30-31 min: Linear gradient from 45% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 10 µL.
-
Detection: PDA detector monitoring at 260 nm and 350 nm.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard mixture. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 10. nacalai.com [nacalai.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor yield in Methoxyeugenol 4-O-rutinoside synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methoxyeugenol 4-O-rutinoside, particularly in addressing issues of poor yield.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound. The troubleshooting advice is based on established principles of glycosylation chemistry, particularly the Koenigs-Knorr reaction, which is a common method for this type of synthesis.
Problem 1: Low or No Product Formation
Question: I have followed the general protocol for the Koenigs-Knorr glycosylation of methoxyeugenol with peracetylated rutinobiosyl bromide, but I am observing very low to no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in a Koenigs-Knorr reaction can stem from several factors related to the reactants, reaction conditions, and the presence of impurities. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
-
Moisture in the Reaction: The Koenigs-Knorr reaction is highly sensitive to moisture, as water can hydrolyze the glycosyl halide donor and deactivate the promoter.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., dichloromethane (B109758) over calcium hydride).
-
Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use a drying tube on the reaction apparatus.
-
Ensure the starting materials (methoxyeugenol and the promoter) are anhydrous.
-
-
-
Inactive Promoter: The silver or mercury salt promoter is crucial for activating the glycosyl halide. If it is old or has been improperly stored, it may be inactive.
-
Troubleshooting Steps:
-
Use a freshly opened bottle of the silver salt (e.g., silver carbonate, silver oxide) or use a freshly prepared promoter.
-
Consider using a more reactive promoter system, such as silver triflate, which is a powerful activator.[1][2]
-
The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can significantly accelerate the reaction.[3][4]
-
-
-
Poor Quality Glycosyl Donor: The peracetylated rutinobiosyl bromide may have decomposed during preparation or storage.
-
Troubleshooting Steps:
-
Prepare the glycosyl bromide fresh before the glycosylation reaction.
-
Confirm the purity and integrity of the glycosyl bromide by ¹H NMR spectroscopy before use.
-
Ensure complete conversion of the acetylated rutinose to the glycosyl bromide.
-
-
-
Low Nucleophilicity of Methoxyeugenol: The phenolic hydroxyl group of methoxyeugenol is a relatively weak nucleophile, which can lead to slow reaction rates.
-
Troubleshooting Steps:
-
Increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.
-
Increase the concentration of the reactants.
-
Consider converting the methoxyeugenol to its corresponding phenoxide in situ using a non-nucleophilic base, though this must be done carefully to avoid side reactions with the glycosyl donor.
-
-
-
Steric Hindrance: The substituents on both the methoxyeugenol and the rutinose donor can sterically hinder the glycosylation reaction.[5]
-
Troubleshooting Steps:
-
While difficult to change the substrates, optimizing the promoter and solvent system can help overcome steric barriers.
-
Prolonging the reaction time may be necessary for sterically hindered substrates.
-
-
Problem 2: Formation of Multiple Products and Low Selectivity
Question: My reaction is producing the desired product, but I am also observing several side products, leading to a low yield of the target this compound. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a common issue in glycosylation chemistry. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
Common Side Reactions and Solutions:
-
Orthoester Formation: The participating acetyl group at the C-2 position of the rutinose can lead to the formation of a stable 1,2-orthoester side product instead of the desired glycoside.
-
Troubleshooting Steps:
-
The choice of promoter can influence orthoester formation. Some promoter systems are more prone to this side reaction. Experiment with different silver or mercury salts.
-
Lowering the reaction temperature can sometimes disfavor orthoester formation.
-
-
-
Hydrolysis of the Glycosyl Donor: As mentioned in the previous section, moisture can lead to the hydrolysis of the peracetylated rutinobiosyl bromide, forming the corresponding sugar alcohol, which will contaminate the product mixture.
-
Troubleshooting Steps:
-
Strict adherence to anhydrous conditions is critical.
-
-
-
Elimination Reactions: The glycosyl donor can undergo elimination to form a glycal, especially at higher temperatures.
-
Troubleshooting Steps:
-
Maintain a controlled and lower reaction temperature.
-
-
-
Anomerization: While the C-2 acetyl group generally directs the formation of the 1,2-trans (β) glycoside, some conditions can lead to the formation of the α-anomer.[2]
-
Troubleshooting Steps:
-
The Koenigs-Knorr reaction with a participating group at C-2 is generally highly stereoselective for the β-anomer. If α-anomer formation is significant, re-evaluate the reaction mechanism and conditions. The use of non-participating protecting groups on the sugar would lead to a mixture of anomers.
-
-
Problem 3: Difficulty in Product Purification
Question: I have successfully synthesized the this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification strategies?
Answer:
Purification of glycosides can be challenging due to their polarity and the presence of structurally similar impurities. A multi-step purification approach is often necessary.
Purification Strategies:
-
Initial Workup:
-
After the reaction is complete, the solid promoter (e.g., silver salts) should be removed by filtration through a pad of Celite.
-
The filtrate should then be washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining silver salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography (Peracetylated Product):
-
The crude peracetylated product can be purified by silica (B1680970) gel column chromatography.[6][7]
-
A solvent system of hexane/ethyl acetate (B1210297) or toluene/ethyl acetate is typically used. A gradient elution may be necessary to separate the product from less polar impurities (like unreacted methoxyeugenol) and more polar impurities (like hydrolyzed sugar).
-
-
Deprotection (Deacetylation):
-
The purified peracetylated product is then deprotected to yield the final this compound. The Zemplén deacetylation is a standard method, using a catalytic amount of sodium methoxide (B1231860) in dry methanol (B129727).[8]
-
The reaction is typically stirred at room temperature and monitored by TLC until completion.
-
The reaction is then neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺), filtered, and the solvent is removed under reduced pressure.
-
-
Final Purification (Deprotected Product):
-
The deprotected glycoside is often highly polar and may require reverse-phase column chromatography (C18 silica) for final purification.[7] A gradient of water and methanol or acetonitrile (B52724) is typically used as the eluent.
-
High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for the purification of polar compounds like flavonoid glycosides and can be considered if available.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of methoxyeugenol to the glycosyl donor?
A1: Typically, a slight excess of the more valuable reagent is avoided. In this case, the glycosyl donor (peracetylated rutinobiosyl bromide) is often the more complex and valuable component. Therefore, it is common to use a slight excess of the methoxyeugenol (e.g., 1.2 to 1.5 equivalents) to ensure complete consumption of the glycosyl donor.
Q2: How do I monitor the progress of the glycosylation reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane/ethyl acetate) should be chosen to clearly separate the starting materials (methoxyeugenol and the glycosyl donor) from the product. The disappearance of the limiting reactant (usually the glycosyl donor) indicates the completion of the reaction.
Q3: What are the best protecting groups for the rutinose moiety?
A3: Acetyl groups are commonly used as protecting groups for the hydroxyls of the sugar in Koenigs-Knorr reactions.[2] They are stable under the reaction conditions and can be easily removed under mild basic conditions (Zemplén deacetylation).[8] The acetyl group at the C-2 position also acts as a participating group, directing the stereoselective formation of the β-glycosidic bond.[2]
Q4: Can I use an enzymatic approach for this synthesis?
A4: Yes, enzymatic synthesis is a viable alternative for the preparation of phenolic rutinosides.[11][12] This approach can offer high selectivity and milder reaction conditions, potentially avoiding the need for protecting groups. Rutinases or other glycosidases with transglycosylation activity can be employed.[11][12]
Q5: My final product shows signs of decomposition. How can I prevent this?
A5: Phenolic glycosides can be sensitive to heat, light, and extreme pH. Store the final product in a cool, dark place, and under an inert atmosphere if possible. During purification, avoid prolonged exposure to strong acids or bases. If the compound is sensitive to the acidity of silica gel during chromatography, the silica can be neutralized by pre-washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
Data Presentation
Table 1: Troubleshooting Guide Summary for Low Yield
| Potential Cause | Key Indicator | Recommended Solution(s) |
| Moisture Contamination | Reaction stalls; formation of hydrolyzed sugar | Rigorously dry all glassware and solvents; run under inert atmosphere. |
| Inactive Promoter | Sluggish or no reaction | Use fresh promoter; consider more active promoters like AgOTf or catalytic TMSOTf.[1][2][3][4] |
| Decomposed Glycosyl Donor | Multiple spots on TLC of starting material | Prepare the glycosyl bromide fresh; verify purity by NMR. |
| Low Nucleophilicity of Phenol (B47542) | Slow reaction rate | Increase reaction temperature cautiously; increase reactant concentration. |
| Steric Hindrance | Slow reaction with bulky substrates | Prolong reaction time; optimize promoter and solvent system.[5] |
Table 2: Comparison of Potential Glycosylation Conditions (Hypothetical Data)
| Entry | Promoter System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ag₂CO₃ | Dichloromethane | 25 | 24 | 35 |
| 2 | Ag₂O | Dichloromethane | 25 | 24 | 45 |
| 3 | AgOTf | Dichloromethane | 0 to 25 | 12 | 60 |
| 4 | Hg(CN)₂ | Toluene/Nitromethane | 40 | 18 | 55 |
| 5 | Ag₂O / cat. TMSOTf | Dichloromethane | 0 to 25 | 4 | 75 |
Experimental Protocols
Protocol 1: Synthesis of Peracetylated this compound (Koenigs-Knorr Method)
This protocol is a representative procedure based on standard Koenigs-Knorr conditions for phenolic glycosylation.
-
Preparation of Reactants:
-
Ensure methoxyeugenol is pure and dry.
-
Prepare peracetylated rutinobiosyl bromide fresh from peracetylated rutinose using a standard bromination procedure (e.g., with HBr in acetic acid).
-
Rigorously dry all solvents (e.g., dichloromethane over CaH₂).
-
-
Glycosylation Reaction:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add freshly activated silver carbonate (2.0 eq.).
-
Add anhydrous dichloromethane.
-
Add methoxyeugenol (1.2 eq.) to the suspension.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve peracetylated rutinobiosyl bromide (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of the glycosyl bromide dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir in the dark for 24-48 hours.
-
Monitor the reaction by TLC (e.g., 2:1 hexane/ethyl acetate).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate sequentially with 1 M aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.
-
Protocol 2: Deprotection of Peracetylated this compound (Zemplén Deacetylation)
-
Deacetylation Reaction:
-
Dissolve the purified peracetylated this compound in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 dichloromethane/methanol).
-
-
Workup and Purification:
-
Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, purify the final product by reverse-phase column chromatography (C18) using a gradient of water/methanol as the eluent.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for poor yield in this compound synthesis.
References
- 1. scielo.br [scielo.br]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic synthesis of novel phenol acid rutinosides using rutinase and their antiviral activity in vitro. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chromatographic Resolution of Methoxyeugenol 4-O-rutinoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the chromatographic resolution of Methoxyeugenol 4-O-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC/UHPLC method for analyzing this compound?
A1: For the analysis of polar compounds like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is recommended. A C18 column is a suitable initial choice, and a gradient elution is generally preferred to ensure adequate separation from other components in a sample matrix.[1] An acidic mobile phase is typically used to suppress the ionization of phenolic hydroxyl groups, which helps in achieving better peak shapes.[1][2]
Q2: How can I improve the resolution between this compound and a closely eluting impurity?
A2: To enhance resolution, you can modify several chromatographic parameters. The key factors influencing resolution are efficiency, selectivity, and retention factor. A systematic approach involves optimizing the mobile phase gradient by making it shallower, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), adjusting the pH of the aqueous phase, or selecting a different stationary phase chemistry.[1]
Q3: My peak for this compound is tailing. What are the common causes and solutions?
A3: Peak tailing for polar glycosides is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to suppress silanol activity. Using a high-quality, end-capped C18 column or a column with a polar-embedded phase can also significantly reduce tailing by shielding the silanol groups.[3][4] Other potential causes include column overload, column degradation, or extra-column effects like excessive tubing length.
Q4: Should I use a C18 or a different type of column for better resolution?
A4: A C18 column is a versatile starting point. However, if resolution is still a challenge after optimizing the mobile phase, consider a column with a different selectivity. A polar-endcapped or polar-embedded C18 column can provide enhanced retention and selectivity for polar analytes like this compound.[3][5] For very polar compounds, a phenyl-hexyl or cyano (CN) phase could also be explored.
Q5: How does temperature affect the separation of this compound?
A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks. It can also alter the selectivity of the separation. Experimenting with temperatures in the range of 30-45°C is a common strategy to improve resolution. However, be mindful that elevated temperatures can sometimes reduce the retention of the analyte.
Troubleshooting Guides
Problem: Poor Resolution/Co-elution
If this compound is co-eluting with another compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor resolution.
Problem: Peak Tailing or Broadening
For issues with peak shape, such as tailing or broadening, consider the following steps:
Caption: Troubleshooting workflow for peak shape issues.
Data Presentation: Parameter Optimization
The following tables summarize the impact of various chromatographic parameters on the resolution of this compound.
Table 1: Mobile Phase and Gradient Effects
| Parameter | Modification | Expected Outcome on Resolution | Considerations |
| Gradient Slope | Decrease slope (make shallower) | Increase | Longer run times. |
| Organic Modifier | Switch Acetonitrile to Methanol (B129727) (or vice versa) | Change in selectivity, may increase or decrease | Methanol can offer different selectivity for polar compounds. |
| Acid Additive | Increase acid concentration (e.g., 0.1% to 0.2% formic acid) | Improved peak shape, which can improve resolution | May alter retention times. |
| pH | Decrease pH | Improved peak shape for acidic analytes | Ensure compatibility with the column. |
Table 2: Column and Hardware Effects
| Parameter | Modification | Expected Outcome on Resolution | Considerations |
| Stationary Phase | Switch to a polar-endcapped or polar-embedded C18 | Increased retention and altered selectivity for polar compounds | May require method re-optimization. |
| Particle Size | Decrease particle size (e.g., 5 µm to <2 µm, UHPLC) | Increased efficiency and resolution | Requires a UHPLC system capable of handling higher backpressures. |
| Column Temperature | Increase temperature (e.g., 30°C to 45°C) | Increased efficiency (sharper peaks), may change selectivity | Can decrease retention time. |
| Flow Rate | Decrease flow rate | Increased efficiency, potentially better resolution | Longer analysis times. |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This protocol provides a robust starting point for developing a separation method for this compound.
-
System Preparation:
-
Ensure the HPLC or UHPLC system is clean and free of contaminants.
-
Purge all solvent lines thoroughly with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (for HPLC) or <2 µm for UHPLC. A polar-endcapped version is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min for HPLC, adjust as per column dimensions for UHPLC.
-
Column Temperature: 35°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a suitable wavelength (a photodiode array detector scanning from 200-400 nm is recommended to determine the optimal wavelength).
-
-
Gradient Elution Program (Scouting Gradient):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of water and methanol or acetonitrile).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Analysis and Optimization:
-
Inject the sample and acquire the chromatogram.
-
Based on the elution profile, adjust the gradient to improve the resolution of the target peak. If peaks are clustered, a shallower gradient in that region is necessary. If the peak elutes very early or late, adjust the starting or ending percentage of Mobile Phase B.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
Minimizing degradation of Methoxyeugenol 4-O-rutinoside during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Methoxyeugenol 4-O-rutinoside during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a phenolic glycoside. Like many phenolic compounds, it is susceptible to degradation under various conditions.[1] The stability of these compounds is influenced by factors such as temperature, light, oxygen exposure, and pH.[2][3][4] Degradation can lead to reduced yield and the formation of artifacts, compromising the quality and bioactivity of the extract.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of phenolic glycosides like this compound include:
-
Elevated Temperatures: High temperatures can accelerate degradation, although moderate heat can sometimes improve extraction efficiency.[5]
-
Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.[3][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.[2][3]
-
pH: Phenolic compounds are generally more stable in acidic conditions (pH < 7) and can degrade in alkaline environments.[4]
-
Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases and glycosidases, can be released during sample preparation and extraction, leading to compound degradation.[2]
-
Solvent Choice: The type of solvent can influence both extraction efficiency and compound stability.[6]
Q3: What are the recommended storage conditions for the plant material prior to extraction to minimize degradation?
To minimize degradation of heat-sensitive compounds before extraction, it is recommended to dry the plant material at a moderate temperature (e.g., 50°C) to remove moisture and inhibit microbial growth.[7] The dried and ground material should then be stored at low temperatures, such as -20°C, to further reduce enzymatic activity and chemical degradation.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | 1. Incomplete extraction. 2. Degradation during extraction. 3. Inappropriate solvent selection. | 1. Increase extraction time or use a more efficient method (e.g., ultrasound-assisted or microwave-assisted extraction). 2. Optimize extraction parameters: lower temperature, protect from light, use an inert atmosphere (e.g., nitrogen or argon). 3. Test a range of solvents with varying polarities (e.g., methanol, ethanol, water, and their mixtures).[6] |
| Presence of unknown peaks in the chromatogram, suggesting degradation products. | 1. Thermal degradation. 2. Oxidative degradation. 3. Hydrolysis of the glycosidic bond. 4. Enzymatic degradation. | 1. Reduce the extraction temperature. Consider non-thermal extraction methods. 2. Deoxygenate solvents and perform extraction under an inert atmosphere.[5] 3. Maintain a slightly acidic pH during extraction. 4. Blanch the plant material before extraction to deactivate enzymes or use a solvent system that inhibits enzymatic activity. |
| Inconsistent extraction results between batches. | 1. Variability in plant material. 2. Inconsistent extraction conditions. 3. Changes in storage conditions of the plant material. | 1. Standardize the collection and pre-processing of the plant material. 2. Strictly control all extraction parameters (temperature, time, solvent-to-solid ratio). 3. Ensure consistent and appropriate storage of the raw material. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for this compound
This protocol is designed to enhance extraction efficiency while minimizing thermal degradation.
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.[7]
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of 70% ethanol-water solution.
-
Place the flask in an ultrasonic bath.
-
Sonciate at a frequency of 20-40 kHz for 30 minutes at a controlled temperature of 40°C.[8]
-
-
Filtration: Filter the extract through a suitable filter paper to remove solid plant material.
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Storage: Store the final extract at -20°C in a dark container.
Protocol 2: Microwave-Assisted Extraction (MAE) for this compound
This method offers rapid extraction, which can reduce the overall exposure to potentially degrading conditions.
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 50 mL of methanol.
-
Set the microwave extractor to a temperature of 80°C for 15 minutes. Note that some phenolic compounds may start to degrade at temperatures above 100°C.[9]
-
-
Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract.
-
Solvent Removal and Storage: Proceed as described in Protocol 1.
Visualizations
Caption: Workflow for the extraction of this compound.
References
- 1. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Methoxyeugenol 4-O-rutinoside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for high-purity Methoxyeugenol 4-O-rutinoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, and isolation of this compound.
1. Extraction Issues
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low extraction yield of crude this compound. | - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Improper solvent-to-solid ratio. - Inefficient extraction method. | - Solvent Selection: Methanol (B129727)/water or ethanol (B145695)/water mixtures are often effective for extracting polar glycosides.[1][2] Consider starting with 80% methanol or ethanol.[2] - Extraction Parameters: Optimize extraction time and temperature. Maceration may require longer periods (e.g., 24-72 hours), while methods like Soxhlet or ultrasonic-assisted extraction (UAE) can be faster.[3][4] - Solvent Ratio: Ensure a sufficient solvent-to-sample ratio (e.g., 10:1 or 15:1) to allow for thorough extraction.[4] - Method Comparison: If yields remain low with maceration, consider more efficient techniques such as UAE or reflux extraction.[3][4] |
| Co-extraction of a large amount of pigments and non-polar impurities. | - The initial extraction solvent is too non-polar. - The plant material is rich in chlorophyll (B73375) and lipids. | - Solvent Polarity: While highly polar solvents are needed for the target compound, a preliminary wash with a non-polar solvent can remove unwanted compounds. - Defatting Step: Before the main extraction, pre-treat the dried plant material with a non-polar solvent like hexane (B92381) to remove fats and some pigments.[5] - Solvent Partitioning: After initial extraction and concentration, perform liquid-liquid partitioning. For instance, suspend the aqueous extract and partition against a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.[5] |
2. Column Chromatography Troubleshooting
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Poor separation of this compound from impurities on a silica (B1680970) gel column. | - Inappropriate solvent system polarity. - Column overloading. - Poor column packing. - Compound degradation on silica. | - Solvent System Optimization: As a polar glycoside, a more polar mobile phase will be required. Start with a solvent system like chloroform:methanol and gradually increase the methanol concentration (e.g., from 8:1 to 4:1).[5] Reversed-phase chromatography (C18) with a methanol/water or acetonitrile/water gradient may also be effective for polar compounds.[6] - Loading: Do not overload the column. A general rule is to load 1-5% of the silica gel weight. For difficult separations, use less. - Packing: Ensure the column is packed uniformly without any cracks or bubbles to prevent band broadening.[7] - Stability Check: Test the stability of your compound on silica gel using a 2D TLC plate before running a column.[8] |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. - The compound has irreversibly adsorbed to the stationary phase. | - Increase Polarity: Gradually increase the polarity of the mobile phase. If using a chloroform:methanol system, increase the percentage of methanol. A small amount of acetic acid or formic acid can sometimes help elute polar compounds, but be mindful of compound stability. - Alternative Stationary Phase: If the compound is strongly acidic or basic, it might interact too strongly with silica. Consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol).[6] |
| The compound elutes too quickly (with the solvent front). | - The mobile phase is too polar. | - Decrease Polarity: Reduce the concentration of the polar solvent in your mobile phase. For a chloroform:methanol system, decrease the percentage of methanol. |
| Tailing of the peak during elution. | - Interactions between the compound and the stationary phase. - Column overloading. | - Solvent Modification: Adding a small amount of a modifier to the eluent can reduce tailing. For example, a small amount of acid (like acetic acid) for acidic compounds or a base (like triethylamine) for basic compounds. - Reduce Load: Decrease the amount of sample loaded onto the column. |
3. Recrystallization Troubleshooting
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| The compound does not dissolve in the hot recrystallization solvent. | - The solvent is not a good solvent for the compound at high temperatures. | - Select a Different Solvent: this compound is soluble in methanol and ethanol.[9] Try using one of these as the primary solvent. If solubility is too high at room temperature, consider a solvent pair. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. - The presence of impurities. | - Use a Larger Volume of Solvent: This will reduce the saturation level. - Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Solvent Pair: Use a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., water or a non-polar solvent like hexane) until the solution becomes cloudy. Then, reheat to clarify and cool slowly.[10] |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is highly soluble in the solvent even at low temperatures. | - Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available. - Use an Anti-Solvent: If the compound is too soluble, carefully add a solvent in which it is insoluble (an anti-solvent) to the solution until it becomes turbid, then warm slightly to redissolve and cool slowly.[11] |
| The resulting crystals are not pure. | - Impurities co-crystallized with the product. - Incomplete removal of the mother liquor. | - Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity. - Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. |
Experimental Protocols
1. Extraction and Initial Purification
This protocol is a general starting point based on methods for similar flavonoid glycosides.[5]
-
Defatting: Suspend the dried and powdered plant material in hexane (1:5 w/v) and stir at room temperature for 12-24 hours. Filter the plant material and discard the hexane extract. Repeat if necessary.
-
Extraction: Extract the defatted plant material with 80% aqueous methanol (1:10 w/v) using reflux or maceration for 24 hours. Repeat the extraction 2-3 times.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as diethyl ether and then ethyl acetate (B1210297), to remove less polar compounds. The target compound, being a polar glycoside, is expected to remain in the aqueous or ethyl acetate fraction.
2. Silica Gel Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., chloroform:methanol 9:1). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the dried extract from the desired fraction in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble samples, use the dry loading method by adsorbing the sample onto a small amount of silica gel.[12]
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the proportion of methanol (e.g., gradient elution from 9:1 to 4:1 chloroform:methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the pure compound and concentrate under reduced pressure.
3. Recrystallization
-
Solvent Selection: Based on solubility data, methanol or ethanol are good starting points.[9]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the purified, dry compound until it fully dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Table 1: Solvent Systems for Chromatography of Flavonoid Glycosides
| Chromatography Type | Stationary Phase | Typical Mobile Phase (Starting Point) | Notes |
| Normal Phase | Silica Gel | Chloroform:Methanol (e.g., 9:1 to 4:1 v/v)[5] | Gradient elution by increasing methanol concentration is common. |
| Reversed Phase | C18 | Methanol:Water or Acetonitrile:Water | Gradient elution by increasing the organic solvent concentration is typical for separating compounds of varying polarity.[6] |
| Countercurrent | Liquid-Liquid | Hexane-Ethyl acetate-Methanol-Water or Ethyl acetate-Butanol-Water[12] | Useful for separating polar compounds and avoiding irreversible adsorption.[12] |
Table 2: Common Solvents for Recrystallization of Polar Compounds
| Solvent/System | Characteristics |
| Ethanol / Methanol | Good solubility for polar compounds at high temperatures.[9] |
| Water | Suitable for highly polar compounds; often used as an anti-solvent.[10] |
| Acetone/Water | A common solvent pair for moderately polar compounds.[11] |
| Ethanol/Water | A versatile solvent pair for many organic compounds.[11] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for low purity post-chromatography.
References
- 1. xcessbio.com [xcessbio.com]
- 2. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds | MDPI [mdpi.com]
- 8. mt.com [mt.com]
- 9. This compound | CAS:903519-86-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Methoxyeugenol 4-O-rutinoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Methoxyeugenol 4-O-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it found?
A1: this compound is a phenylpropanoid glycoside. It consists of a methoxyeugenol aglycone linked to a rutinose sugar moiety. It has been identified in the bark of Daphniphyllum angustifolium and may be present in other plants containing eugenol (B1671780) derivatives, such as clove (Syzygium aromaticum).[1][2][3]
Q2: What are the common analytical techniques for quantifying this compound?
A2: The most common analytical techniques for the quantification of similar phenolic glycosides are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[4][5][6][7]
Q3: What are the main challenges in the quantification of this compound?
A3: The main challenges include:
-
Analyte Stability: The glycosidic bond can be susceptible to hydrolysis under acidic or high-temperature conditions, leading to the formation of the aglycone (methoxyeugenol). The phenolic structure is also prone to oxidation.
-
Matrix Effects: Complex sample matrices, such as plant extracts, can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.
-
Co-eluting Interferences: Structural similarity with other phenolic compounds in the extract can lead to co-elution, complicating accurate quantification, especially with UV detection.
-
Reference Standard Availability and Purity: The availability of a certified reference standard of high purity is crucial for accurate quantification.
Q4: How can I ensure the stability of this compound during sample preparation and analysis?
A4: To ensure stability, it is recommended to:
-
Avoid harsh acidic or basic conditions during extraction and sample preparation.
-
Use moderate temperatures for extraction and solvent evaporation.
-
Protect samples from light and store them at low temperatures (e.g., 4°C or -20°C) to minimize degradation.
-
Use antioxidants, such as ascorbic acid, during extraction if oxidation is a concern.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. |
| Secondary Interactions with Column Stationary Phase | Use a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column). |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
Issue 2: Inaccurate Quantification Results
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Re-evaluate the extraction and sample preparation protocol to ensure mild conditions. Analyze samples immediately after preparation or store them appropriately. |
| Matrix Effects (in LC-MS) | Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample. Use matrix-matched calibration curves or stable isotope-labeled internal standards if significant matrix effects are observed. |
| Inaccurate Standard Curve | Prepare fresh calibration standards and ensure the purity of the reference material. Use a sufficient number of calibration points covering the expected sample concentration range. |
| Co-eluting Interferences | Optimize the chromatographic method to improve the resolution between the analyte and interfering peaks. For LC-MS, use Multiple Reaction Monitoring (MRM) for better selectivity. |
Issue 3: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and method. For phenolic glycosides, polar solvents like methanol, ethanol, or their aqueous mixtures are often effective.[8] |
| Analyte Adsorption | Use silanized vials and ensure the sample flow path in the instrument is free from active sites. |
| Poor Ionization (in LC-MS) | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes. Phenylpropanoid glycosides often ionize well in negative mode as [M-H]⁻. |
| Incorrect Detection Wavelength (in HPLC-UV) | Determine the UV maximum of this compound by running a UV scan of a standard solution. Eugenol and its derivatives typically have a UV maximum around 280 nm. |
Experimental Protocols
Recommended HPLC-DAD Method (Based on similar compounds)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 10-40% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Recommended LC-MS/MS Method (Based on similar compounds)
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | 5-50% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor Ion (Q1): m/z 501.2 [M-H]⁻ (predicted); Product Ions (Q3): Monitor for the loss of the rutinose moiety (m/z 307) and the aglycone fragment (m/z 194). These transitions need to be optimized using a standard. |
Data Presentation
Table 1: Potential Pitfalls and Recommended Solutions in the Quantification of this compound
| Pitfall | Description | Recommended Solution |
| Hydrolysis of Glycosidic Bond | Cleavage of the rutinose sugar moiety, leading to the formation of methoxyeugenol and an underestimation of the glycoside. | Use mild extraction conditions (room temperature, neutral pH). Avoid prolonged exposure to acidic or basic conditions. |
| Oxidative Degradation | The phenolic hydroxyl group is susceptible to oxidation, which can lead to analyte loss. | Work with fresh samples, minimize exposure to air and light, and consider adding antioxidants during extraction. |
| Matrix Effects in LC-MS | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. | Use a dilute-and-shoot approach, perform solid-phase extraction (SPE) for sample cleanup, or use matrix-matched calibrants. |
| Co-elution with Isomers or Related Compounds | Other phenolic glycosides in the sample may have similar retention times, interfering with accurate peak integration. | Optimize the chromatographic gradient for better separation. Use high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) for specific detection. |
| In-source Fragmentation in LC-MS | The glycosidic bond can break in the ion source, leading to the detection of the aglycone fragment and a lower signal for the parent ion. | Optimize ion source conditions (e.g., reduce cone voltage or collision energy) to minimize in-source fragmentation. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. japsonline.com [japsonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. sciensage.info [sciensage.info]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Eugenol and its Glycoside Derivative, Methoxyeugenol 4-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research, eugenol (B1671780), a key constituent of clove oil, has garnered significant attention for its diverse pharmacological properties. Its therapeutic potential has led to investigations into its derivatives, such as Methoxyeugenol 4-O-rutinoside, with the hypothesis that structural modifications like glycosylation could enhance bioactivity or improve pharmacokinetic profiles. This guide provides a comparative overview of the known bioactivities of eugenol and the current, albeit limited, understanding of this compound, supported by available experimental data and methodologies.
Executive Summary
Eugenol (4-allyl-2-methoxyphenol) is a well-characterized phenolic compound with robust antioxidant and anti-inflammatory activities.[1][2][3][4][5][6][7][8] Its mechanisms of action are multifaceted, involving the scavenging of free radicals and modulation of key inflammatory pathways. In contrast, specific bioactivity data for this compound is not extensively available in the current scientific literature. However, studies on other eugenol glycosides suggest that the addition of a sugar moiety can influence the compound's biological effects, sometimes leading to enhanced activity.[1][9][10][11] This guide will present a detailed analysis of eugenol's bioactivity, supported by quantitative data, and discuss the potential implications of the rutinoside substitution on the methoxyeugenol backbone.
Comparative Bioactivity Data
The following table summarizes key quantitative data on the antioxidant and anti-inflammatory activities of Eugenol from various in vitro assays. Due to the lack of available data for this compound, a direct comparison is not currently possible.
| Bioactivity Assay | Compound | Concentration/Dose | Result | Reference |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | Eugenol | 15 µg/mL | 96.7% inhibition | [12] |
| Lipid Peroxidation Inhibition | Eugenol | 15 µg/mL | 96.7% inhibition | [12] |
| Hydroxyl Radical Scavenging | Eugenol | Not specified | Active | [13] |
| Superoxide Radical Scavenging | Eugenol | Not specified | Active | [13] |
| Anti-inflammatory Activity | ||||
| ACE Inhibition (in vitro) | Eugenol glucoside derivative | 0.4 mM (IC50) | Significant inhibition | [1] |
| Antifungal (Candida glabrata) | Peracetylated eugenol glycoside | Lower IC50 than eugenol | 160x more potent than eugenol | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
A solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (e.g., Eugenol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Lipid Peroxidation Inhibition Assay
This method evaluates the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.
-
A lipid-rich substrate, such as a linoleic acid emulsion, is used.
-
Peroxidation is induced using an initiator, such as FeSO4 and ascorbate.
-
The test compound is added to the reaction mixture at various concentrations.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are quantified spectrophotometrically at 532 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample-treated group to the control group.
Inhibition of Pro-inflammatory Enzymes and Cytokines
These assays measure the effect of a compound on key mediators of inflammation.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of pro-inflammatory enzymes (e.g., COX-2, iNOS) and cytokines (e.g., TNF-α, IL-6).
-
Treatment: The cells are treated with the test compound at various concentrations before or during stimulation.
-
Quantification:
-
Enzyme Expression: The protein levels of COX-2 and iNOS are measured using Western blotting.
-
Nitric Oxide (NO) Production: The accumulation of nitrite (B80452) (a stable product of NO) in the cell culture medium is measured using the Griess reagent.
-
Cytokine Levels: The concentrations of TNF-α and IL-6 in the cell culture medium are quantified using ELISA kits.
-
-
The inhibitory effect of the compound is determined by comparing the levels of these inflammatory mediators in the treated cells to the untreated, stimulated cells.
Signaling Pathways and Mechanisms of Action
Eugenol's Anti-inflammatory and Antioxidant Signaling
Eugenol exerts its biological effects through multiple signaling pathways. As an antioxidant, it can directly scavenge reactive oxygen species (ROS). Its anti-inflammatory actions are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[5][6]
Caption: Eugenol's dual mechanism of action: direct ROS scavenging and inhibition of the NF-κB inflammatory pathway.
Potential Bioactivity of this compound: A Hypothetical Workflow
While experimental data is lacking, the structure of this compound suggests a potential for biological activity. The workflow for its investigation would follow a logical progression from in vitro screening to in vivo studies.
Caption: A proposed experimental workflow for the comprehensive bioactivity assessment of this compound.
Discussion and Future Directions
The extensive research on eugenol has established it as a promising natural compound with significant antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as NF-κB, underscores its therapeutic potential.
The study of eugenol glycosides, including the yet-to-be-characterized this compound, represents a logical next step in the exploration of this class of compounds. Glycosylation can impact a molecule's solubility, stability, and interaction with biological targets. The rutinoside moiety, a disaccharide, could potentially alter the pharmacokinetic profile of methoxyeugenol, influencing its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the sugar portion may facilitate transport across cell membranes or interact with specific receptors, potentially leading to altered or enhanced bioactivity.
Future research should prioritize the isolation or synthesis of this compound to enable a thorough investigation of its biological properties. A direct comparative study with eugenol, employing the standardized assays outlined in this guide, would be invaluable in elucidating the structure-activity relationship and determining if the glycosidic derivatization offers any therapeutic advantages. Such studies will be crucial in unlocking the full potential of eugenol and its derivatives for the development of novel therapeutic agents.
References
- 1. Synthesis of eugenol-derived glucosides and evaluation of their ability in inhibiting the angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds [jstage.jst.go.jp]
Methoxyeugenol 4-O-rutinoside: A Comparative Analysis Against Other Phenolic Glycosides
In the landscape of drug discovery and development, phenolic glycosides represent a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of Methoxyeugenol 4-O-rutinoside against other well-researched phenolic glycosides, namely Rutin and Verbascoside. The objective is to offer researchers, scientists, and drug development professionals a data-driven comparison of their biological activities, supported by experimental protocols and an exploration of their underlying mechanisms of action.
Comparative Analysis of Biological Activities
Phenolic glycosides are widely recognized for their antioxidant and anti-inflammatory properties. This section presents a quantitative comparison of this compound with Rutin and Verbascoside based on these key biological activities. Due to the limited availability of direct experimental data for this compound in the public domain, the analysis for this compound is based on the known activities of its aglycone, eugenol, and general characteristics of phenolic glycosides. Further experimental validation is warranted to establish its specific activity profile.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH Radical Scavenging | Data not available | - |
| ABTS Radical Scavenging | Data not available | - | |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | - | |
| Rutin | DPPH Radical Scavenging | 17.16 ± 0.23 | [1] |
| ABTS Radical Scavenging | >100 | [1] | |
| Ferric Reducing Antioxidant Power (FRAP) | 72.58 ± 0.83 (µM Fe(II)/µg) | [1] | |
| Verbascoside | DPPH Radical Scavenging | - | - |
| Nitric Oxide (NO) Scavenging | High correlation with NO inhibition | [2][3] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | Data not available | - |
| Cyclooxygenase-2 (COX-2) Inhibition | Data not available | - | |
| Rutin | Angiotensin-Converting Enzyme (ACE) Inhibition | 64 | [4] |
| Acetylcholinesterase (AChE) Inhibition | ~1.3 - 2.5 | [4] | |
| Verbascoside | TNF-α Formation Suppression | - | |
| Nitric Oxide (NO) Production Inhibition | High correlation with NO inhibition |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols are standard assays used to evaluate the antioxidant and anti-inflammatory potential of phenolic glycosides.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (in methanol), test compound solution, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
A solution of the test compound at various concentrations is added to a solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.
-
Reagents: ABTS solution, potassium persulfate, test compound solution, and a positive control (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound at various concentrations is added to the ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compound solution, and a standard (e.g., FeSO₄).
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS).
-
After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at approximately 540 nm.
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.
-
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
-
Reagents: COX-2 enzyme, arachidonic acid (substrate), test compound, and a detection reagent.
-
Procedure:
-
The COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathways and Mechanisms of Action
The biological activities of phenolic glycosides are often attributed to their ability to modulate specific cellular signaling pathways. While the precise pathways modulated by this compound are yet to be fully elucidated, insights can be drawn from its aglycone, eugenol, and other related phenolic compounds.
Eugenol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by the aglycone of this compound.
Furthermore, phenolic compounds are known to influence the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is involved in cellular processes such as inflammation, proliferation, and apoptosis.
Caption: General mechanism of MAPK signaling pathway inhibition by phenolic compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of phenolic glycosides.
Caption: A generalized workflow for the comparative analysis of phenolic glycosides.
Conclusion
This guide provides a comparative framework for evaluating this compound against other phenolic glycosides like Rutin and Verbascoside. While direct experimental data for this compound remains limited, the provided information on its potential mechanisms of action, alongside established protocols and comparative data for related compounds, offers a valuable resource for researchers. Further in-depth studies are crucial to fully characterize the bioactivity and therapeutic potential of this compound.
References
The Sweet Spot of Bioactivity: A Comparative Guide to Methoxyeugenol 4-O-rutinoside and its Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships of Methoxyeugenol 4-O-rutinoside and its derivatives. Drawing upon available experimental data for closely related eugenol (B1671780) and methoxyphenol compounds, this document provides insights into their antioxidant, anti-inflammatory, and anticancer properties.
While direct comparative studies on a series of this compound derivatives are limited in the current literature, this guide synthesizes findings from analogous compounds to elucidate potential structure-activity relationships. The addition of a rutinoside moiety, a disaccharide, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent methoxyeugenol molecule, potentially altering its solubility, stability, and interaction with biological targets.
Comparative Biological Activities
The biological activities of methoxyeugenol and its derivatives are multifaceted, with the phenolic hydroxyl group and the methoxy (B1213986) and allyl side chains playing crucial roles. Glycosylation, the attachment of a sugar moiety like rutinoside, can modulate these activities.
Antioxidant Activity
The antioxidant capacity of eugenol and its derivatives is well-documented, primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group to scavenge free radicals.[1][2] The presence of a methoxy group adjacent to the hydroxyl group can further enhance this activity. However, modifications to the hydroxyl group, such as esterification, have been shown to significantly reduce antioxidant action.[3]
| Compound/Derivative | Assay | IC50 / Activity | Reference |
| Eugenol | DPPH Radical Scavenging | 4.38 µg/mL | [3] |
| Eugenol Ester Derivatives | DPPH Radical Scavenging | > 100 µg/mL | [3] |
| Eugenol | Lipid Peroxidation Inhibition (Linoleic Acid Emulsion) | 96.7% inhibition at 15 µg/mL | [1] |
| Dieugenol | Thiobarbituric Acid Reactive Substance (TBARS) | Higher than eugenol | [4] |
| Tetrahydrodieugenol | Thiobarbituric Acid Reactive Substance (TBARS) | Higher than eugenol | [4] |
| Dihydroeugenol | Thiobarbituric Acid Reactive Substance (TBARS) | Higher than eugenol | [4] |
| 6-Methoxykaempferol Glycoside (1) | DPPH Radical Scavenging | IC50 1.22 +/- 0.010 mM | [5] |
| 6-Methoxykaempferol Glycoside (3) | DPPH Radical Scavenging | IC50 0.44 +/- 0.008 mM | [5] |
| 6-Methoxykaempferol Glycoside (1) | ABTS Radical Scavenging | IC50 0.11 +/- 0.004 mM | [5] |
| 6-Methoxykaempferol Glycoside (3) | ABTS Radical Scavenging | IC50 0.089 +/- 0.002 mM | [5] |
Table 1: Comparative Antioxidant Activity of Eugenol Derivatives and Related Methoxyflavonol Glycosides.
Anti-inflammatory Activity
Eugenol and its derivatives have demonstrated significant anti-inflammatory effects, often linked to the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[6][7] Methoxyeugenol has been shown to attenuate liver inflammation through the NF-kB pathway.[8] The glycosylation of flavonoids has also been shown to impact their anti-inflammatory potential.
| Compound/Derivative | Model/Assay | Effect | Reference |
| Methoxyeugenol | CCl4-induced liver inflammation in mice | Decreased inflammatory profile and NF-kB signaling | [8] |
| Eugenol | LPS-stimulated macrophages | Downregulation of TNF-α expression | [9] |
| Kaempferol-3-O-β-D-4′′,6′′-di-(E)-p-coumaroylglucoside | LPS-stimulated RAW264.7 cells | IC50 of 36.3 ± 3.2 μM for nitrite (B80452) production inhibition | [10] |
| Zanthoxyloside A (a neolignan glycoside) | TNFα-stimulated NF-κB activation | Significant inhibition | [11] |
Table 2: Comparative Anti-inflammatory Activity of Methoxyeugenol, Eugenol, and Related Glycosides.
Anticancer Activity
The anticancer properties of eugenol and its derivatives are a growing area of research, with studies demonstrating their ability to induce apoptosis, arrest the cell cycle, and inhibit cancer cell proliferation and metastasis.[12][13][14][15] Synthetic derivatives of eugenol have shown enhanced cytotoxic effects against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 | Reference |
| Eugenol | MCF-7 (Breast Cancer) | 22.75 µM | [12] |
| Eugenol | MDA-MB-231 (Breast Cancer) | 15.09 µM | [12] |
| Eugenol-1,2,3-triazole derivative (Compound 9) | MDA-MB-231 (Breast Cancer) | 6.91 µM | [14] |
| Eugenol-1,2,3-triazole derivative (Compound 9) | MCF-7 (Breast Cancer) | 3.15 µM | [14] |
| Eugenol-oxadiazole hybrid (Compound 17) | MCF-7 (Breast Cancer) | 1.71 µM | [13] |
| Eugenol-oxadiazole hybrid (Compound 17) | SKOV3 (Ovarian Cancer) | 1.84 µM | [13] |
| Eugenol-oxadiazole hybrid (Compound 17) | PC-3 (Prostate Cancer) | 1.1 µM | [13] |
Table 3: Comparative Anticancer Activity of Eugenol and its Synthetic Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities discussed.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of an antioxidant.[16][17]
-
A stock solution of DPPH (e.g., 10⁻³ M) in methanol (B129727) or ethanol (B145695) is prepared.
-
A working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at a specific wavelength (e.g., 517 nm).
-
A small volume of the test compound (dissolved in a suitable solvent) is added to the DPPH working solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[18]
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM).
-
A small volume of the test sample is added to the freshly prepared FRAP reagent.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[19]
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.
Caption: General workflow for natural product-based drug discovery.
Caption: Inhibition of the NF-κB signaling pathway by methoxyeugenol derivatives.
References
- 1. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of eugenol and related monomeric and dimeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxyeugenol deactivates hepatic stellate cells and attenuates liver fibrosis and inflammation through a PPAR-ɣ and NF-kB mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Anti-inflammatory Flavonol Glycosides from Lindera akoensis Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB inhibitory activities of glycosides and alkaloids from Zanthoxylum schinifolium stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
In Vivo Therapeutic Effects of Methoxyeugenol in Liver Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic effects of methoxyeugenol, a naturally occurring compound, in the context of liver fibrosis. Due to the limited availability of in vivo data for Methoxyeugenol 4-O-rutinoside, this guide focuses on its aglycone, methoxyeugenol, which is the active moiety responsible for its biological effects. The performance of methoxyeugenol is compared with silymarin (B1681676), a well-established natural compound used in the management of liver diseases. This comparison is based on experimental data from preclinical in vivo studies.
Comparative Analysis of Therapeutic Efficacy
Methoxyeugenol has demonstrated significant anti-inflammatory and anti-fibrotic effects in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.[1][2] Its mechanism of action is primarily attributed to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3]
Silymarin, a flavonoid complex from milk thistle, is a widely studied hepatoprotective agent. Its therapeutic effects in liver fibrosis are mediated through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-fibrotic activities.[4][5] In vivo studies have shown that silymarin can attenuate liver injury and fibrosis in various animal models.[4][6][7]
The following tables summarize the quantitative data from in vivo studies on methoxyeugenol and silymarin, providing a basis for comparing their therapeutic efficacy.
Table 1: Comparison of Effects on Liver Function Markers
| Compound | Animal Model | Dosage | Duration | Change in ALT Levels | Change in AST Levels | Citation |
| Methoxyeugenol | CCl4-induced mice | Not Specified | Not Specified | Decreased | Decreased | [1][2] |
| Silymarin | CCl4-induced rats | 50 mg/kg/day | 4 weeks | Significantly decreased | Significantly decreased | [6] |
| Silymarin | CCl4-induced mice | 100 mg/kg/day | 4 weeks | Markedly reduced | Markedly reduced | [8] |
| Silymarin | CCl4-induced rats | 200 mg/kg | 8 weeks | Significantly decreased | Significantly decreased | [9] |
Table 2: Comparison of Effects on Fibrosis Markers
| Compound | Animal Model | Dosage | Duration | Change in α-SMA Expression | Change in Collagen Deposition | Citation |
| Methoxyeugenol | CCl4-induced mice | Not Specified | Not Specified | Decreased | Decreased | [1][2] |
| Silymarin | CCl4-induced rats | 50 mg/kg/day | 4 weeks | Significantly decreased | Not Specified | [6] |
| Silymarin | CCl4-induced mice | 100 mg/kg/day | 4 weeks | Not Specified | Significantly reduced | [8] |
| Silymarin | CCl4-induced rats | 200 mg/kg | 8 weeks | Reversed altered expression | Significantly reduced | [9] |
Table 3: Comparison of Effects on Inflammatory Markers
| Compound | Animal Model | Dosage | Duration | Change in NF-κB | Change in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Citation |
| Methoxyeugenol | CCl4-induced mice | Not Specified | Not Specified | Decreased protein expression | Decreased gene expression of TNF-α, IL-6 | [2] |
| Silymarin | CCl4-induced rats | Not Specified | Not Specified | Not Specified | Reduced TNF-α | [10] |
| Silymarin | Schistosoma mansoni-infected mice | 10 mg/kg | 10, 50, or 80 days | Not Specified | Reduced IL-4 and IL-13 | [11] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further research.
Methoxyeugenol Experimental Protocol: CCl4-Induced Liver Fibrosis in Mice
This protocol is based on the study by de Souza Basso et al. (2021).[1][2]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4) diluted in olive oil. The specific dosage and frequency of CCl4 administration were not detailed in the abstract.
-
Treatment Group: Administration of methoxyeugenol. The route of administration, dosage, and duration of treatment were not specified in the abstract.
-
Control Groups: A vehicle control group receiving only the vehicle for methoxyeugenol and a CCl4 control group receiving CCl4 and the vehicle.
-
Endpoint Analysis:
-
Histopathology: Liver tissue sections stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition to assess the extent of fibrosis.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.
-
Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of fibrotic and inflammatory markers (e.g., Collagen Type I, α-SMA, TNF-α, IL-6) in liver tissue.
-
Protein Analysis: Western blotting to determine the protein levels of key signaling molecules such as PPAR-γ and NF-κB.
-
Serum Biochemistry: Measurement of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Silymarin Experimental Protocol: CCl4-Induced Liver Fibrosis in Rats
This protocol is a composite based on several studies investigating silymarin's effects.[6][7][9][12]
-
Animal Model: Male Wistar rats or other appropriate rodent strains.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (typically 40% in olive oil) at a dose of 1 mL/kg body weight, administered twice a week for a period of 4 to 8 weeks.[12]
-
Treatment Group: Oral gavage of silymarin suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC). Dosages can range from 50 mg/kg/day to 200 mg/kg/day, administered daily or several times a week for the duration of the CCl4 treatment or as a restorative treatment after the induction of fibrosis.[6][9]
-
Control Groups:
-
A normal control group receiving the vehicle for CCl4 (olive oil).
-
A CCl4 control group receiving CCl4 and the vehicle for silymarin.
-
-
Endpoint Analysis:
-
Histopathology: Liver sections stained with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition.
-
Immunohistochemistry/Western Blotting: Analysis of α-SMA and TGF-β1 expression to assess hepatic stellate cell activation.[6]
-
Serum Biochemistry: Measurement of serum ALT, AST, and alkaline phosphatase (ALP) levels.[9]
-
Oxidative Stress Markers: Assessment of malondialdehyde (MDA) levels and antioxidant enzyme activities (e.g., SOD, GPx) in liver homogenates.[7]
-
Gene Expression Analysis: RT-qPCR for inflammatory cytokines (e.g., TNF-α, IL-1β) and fibrotic markers.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by methoxyeugenol and silymarin, as well as a typical experimental workflow for in vivo validation.
Caption: Signaling pathway of Methoxyeugenol in liver fibrosis.
Caption: Anti-fibrotic signaling pathways of Silymarin.
Caption: In vivo experimental workflow for liver fibrosis studies.
References
- 1. Methoxyeugenol deactivates hepatic stellate cells and attenuates liver fibrosis and inflammation through a PPAR-ɣ and NF-kB mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of silymarin on the relative gene expressions of some inflammatory cytokines in the liver of CCl4-intoxicated male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. labmed.org.tw [labmed.org.tw]
A Comparative Analysis of Methoxyeugenol 4-O-rutinoside and Commercial Drugs in Inflammation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxyeugenol 4-O-rutinoside, a phenylpropanoid glycoside, presents a molecule of interest for its potential therapeutic applications. However, a direct comparative analysis of its efficacy against commercial anti-inflammatory and antioxidant drugs is currently limited in publicly available scientific literature. This guide provides an objective comparison based on the available data for its core structure, methoxyeugenol, and the closely related compound, eugenol (B1671780). This analysis is juxtaposed with data for widely used commercial drugs to offer a preliminary efficacy assessment. It is crucial to note that the glycosidic moiety (rutinoside) can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, and thus, the data presented for the aglycone may not be directly extrapolated to the glycosylated form. Further experimental validation is necessary to ascertain the specific efficacy of this compound.
Comparative Efficacy Analysis
Due to the absence of direct quantitative data for this compound, this section presents a comparative summary of the anti-inflammatory and antioxidant activities of its aglycone, methoxyeugenol (and the closely related eugenol), alongside common commercial drugs.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and a key mechanism in many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy.
Table 1: In Vitro Anti-Inflammatory Activity of Eugenol/Methoxyeugenol Analogs and Commercial NSAIDs
| Compound/Drug | Target | Assay | IC50 Value | Reference |
| Eugenol | COX-2 | Enzyme Inhibition Assay | ~100 µM | [1] |
| Isoeugenol | COX-2 | Enzyme Inhibition Assay | More effective than eugenol | [1] |
| Ibuprofen | COX-1 & COX-2 | Enzyme Inhibition Assay | COX-1: ~10 µM, COX-2: ~20 µM | [2] |
| Diclofenac | COX-1 & COX-2 | Enzyme Inhibition Assay | COX-1: ~1.5 µM, COX-2: ~0.1 µM | [2] |
| Celecoxib | COX-2 | Enzyme Inhibition Assay | ~0.04 µM | [3] |
Antioxidant Activity
Oxidative stress is implicated in numerous pathological conditions. The antioxidant efficacy of a compound is often evaluated by its ability to scavenge free radicals.
Table 2: In Vitro Antioxidant Activity of Eugenol and Commercial Antioxidants
| Compound/Drug | Assay | IC50 Value / Activity | Reference |
| Eugenol | DPPH Radical Scavenging | IC50: ~2.263 µg/mL | [4] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | IC50: ~2.58 µg/mL | [4] |
| Trolox | DPPH Radical Scavenging | IC50: ~4.5 µg/mL | - |
| Eugenol | FRAP (Ferric Reducing Antioxidant Power) | Concentration-dependent increase | [5] |
| Ascorbic Acid (Vitamin C) | FRAP (Ferric Reducing Antioxidant Power) | High reducing power | [5] |
Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity. The FRAP assay measures the antioxidant power through the reduction of ferric iron. Lower IC50 values in the DPPH assay indicate higher antioxidant activity.
Potential Influence of the Rutinoside Moiety
The presence of a rutinoside sugar molecule attached to methoxyeugenol can significantly alter its biological properties. Glycosylation can affect:
-
Solubility and Bioavailability: Sugar moieties generally increase the water solubility of a compound, which can impact its absorption and distribution in the body.
-
Enzymatic Release: The glycosidic bond can be cleaved by enzymes in the body (e.g., in the gut microbiota), potentially releasing the active aglycone (methoxyeugenol) at specific sites.
-
Receptor Interaction: The size and stereochemistry of the sugar can influence how the molecule interacts with biological targets.
For instance, some studies on flavonoid glycosides have shown that the glycosylated form can have different, and sometimes more potent, biological activities compared to the aglycone. Conversely, other studies suggest that the aglycone is the primary active form, and the sugar moiety mainly influences its delivery. A study on α-D-glucosylated eugenol suggested it possessed superior anti-inflammatory effects compared to eugenol itself[6]. Therefore, the efficacy of this compound requires direct experimental evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to directly compare the efficacy of this compound with commercial drugs.
In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference drugs (Ibuprofen, Diclofenac, Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin (B15479496) production)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference drugs.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound/reference drug at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference drug.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the concentration.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of the test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
Test compound (this compound) and reference antioxidant (Ascorbic Acid or Trolox)
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the reference antioxidant in methanol.
-
In a 96-well plate or cuvettes, add the DPPH solution to each well/cuvette.
-
Add the test compound/reference antioxidant at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
A control containing only DPPH and methanol is also measured.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualizations
Signaling Pathway of Inflammation
Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of intervention for NSAIDs and Methoxyeugenol.
Experimental Workflow for In Vitro Antioxidant Assay (DPPH)
Caption: A typical experimental workflow for determining antioxidant activity using the DPPH radical scavenging assay.
Conclusion and Future Directions
While a definitive comparison of the efficacy of this compound with commercial drugs is hampered by the lack of direct experimental data for the glycosylated compound, the known anti-inflammatory and antioxidant properties of its aglycone suggest it is a molecule of interest. The data on related compounds indicates a potential for moderate anti-inflammatory and significant antioxidant activities.
To provide a conclusive assessment, the following experimental steps are recommended:
-
In Vitro Efficacy Studies: Conduct direct comparative studies of this compound against a panel of relevant commercial drugs using standardized anti-inflammatory (e.g., COX-1/COX-2 inhibition) and antioxidant (e.g., DPPH, FRAP, ORAC) assays.
-
Cell-Based Assays: Evaluate the compound's effects on inflammatory pathways in relevant cell models (e.g., LPS-stimulated macrophages) by measuring the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6.
-
In Vivo Studies: If in vitro and cell-based assays show promise, proceed to in vivo models of inflammation and oxidative stress to evaluate efficacy, pharmacokinetics, and safety.
This systematic approach will elucidate the therapeutic potential of this compound and its standing relative to current commercial treatment options.
References
- 1. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Phenolic Compound with Anti-Inflammation Activity From Caulophyllum robustum | Semantic Scholar [semanticscholar.org]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of anti-inflammatory activities of α-D-glucosylated eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of Methoxyeugenol 4-O-rutinoside: A Data Gap in Phytochemical Research
A comprehensive review of existing scientific literature reveals a significant data gap in the quantitative comparison of Methoxyeugenol 4-O-rutinoside content across different parts of any given plant species. While this phenylpropanoid glycoside has been identified in at least two plant species, Daphniphyllum angustifolium and Leonurus artemisia, there is a conspicuous absence of published studies that quantify and compare its concentration in various plant organs such as leaves, stems, roots, or flowers.
This compound has been reported to be present in the bark of Daphniphyllum angustifolium and in the herbaceous parts of Leonurus artemisia. However, the scientific focus on these plants has largely been on the isolation and characterization of other classes of compounds, such as alkaloids in the case of Daphniphyllum species. Consequently, a detailed quantitative distribution of this compound within these plants remains uninvestigated.
This lack of data prevents the creation of a definitive comparative guide for researchers and drug development professionals. Such a guide would be invaluable for optimizing harvesting and extraction processes, as the concentration of secondary metabolites can vary significantly between different plant parts.
Hypothetical Experimental Protocol for Quantitative Comparison
For researchers interested in bridging this knowledge gap, a general experimental protocol for the quantitative comparison of this compound in different plant parts is outlined below. This protocol is based on standard methodologies for the quantification of phytochemicals.
1. Plant Material Collection and Preparation:
-
Collect fresh samples of different plant parts (e.g., leaves, stems, roots, bark, flowers) from the target species (Daphniphyllum angustifolium or Leonurus artemisia).
-
Properly authenticate the plant material.
-
Wash the samples to remove any debris and then dry them under shade or in a hot air oven at a controlled temperature (typically 40-50°C) to a constant weight.
-
Grind the dried plant materials into a fine powder.
2. Extraction of this compound:
-
Accurately weigh a known amount of the powdered plant material.
-
Perform extraction using a suitable solvent system. A common method is maceration or ultrasonication with methanol (B129727) or a methanol-water mixture.
-
The extraction process should be repeated multiple times to ensure exhaustive extraction of the target compound.
-
Combine the extracts and filter them.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Sample Preparation for Analysis:
-
Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
The solution may need to be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.
-
Filter the final solution through a 0.45 µm syringe filter before analysis.
4. Quantitative Analysis using High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with a mixture of two solvents, such as water with a small percentage of formic acid (for pH control) and acetonitrile (B52724) or methanol, is commonly employed. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
Detection: The wavelength for detection should be set at the maximum absorbance of this compound.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of the compound in the plant extracts can then be determined by comparing the peak area of the sample with the calibration curve.
5. Data Analysis and Presentation:
-
Calculate the content of this compound in each plant part, typically expressed as milligrams per gram of dry weight (mg/g DW).
-
Present the quantitative data in a structured table for easy comparison.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantitative comparison of this compound in different plant parts.
Caption: Generalized workflow for quantitative analysis of this compound in plant parts.
Safety Operating Guide
Proper Disposal of Methoxyeugenol 4-O-rutinoside: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methoxyeugenol 4-O-rutinoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Key Chemical Properties for Disposal Consideration
A preliminary hazard assessment is crucial for the safe disposal of any chemical. For this compound, the following information, including GHS pictograms, has been identified.
| Property | Data | Implications for Disposal |
| GHS Pictogram | Exclamation mark (GHS07)[1] | Indicates that the substance may cause less serious health effects, such as skin or eye irritation.[1] |
| Signal Word | Warning[1] | Denotes a less severe hazard.[1] |
| Physical Form | Solid[1] | Spills of solid material should be managed to avoid dust formation. |
| Solubility | No specific data found, but glycosides are often water-soluble. | If water-soluble, this can facilitate the cleaning of contaminated containers. |
| Reactivity | Avoid mixing with strong acids, bases, or oxidizing agents unless compatibility is confirmed.[2] | Incompatible materials should be segregated during waste collection.[3] |
Step-by-Step Disposal Procedures
The following step-by-step guide outlines the recommended procedures for the disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Place unused or surplus solid this compound into a dedicated, clearly labeled hazardous waste container.[2]
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass, with a secure lid.[2][4]
-
Label the container as "Hazardous Waste" and clearly list the contents, including the full chemical name: "this compound".[2][3]
-
-
Liquid Waste:
-
Contaminated Labware:
2. Storage:
-
Store all waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.[3][4]
-
Segregate waste containers from incompatible materials.[3]
3. Disposal:
-
The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[2]
-
Provide the EHS office with all available information about the compound.[2]
4. Empty Container Management:
-
Empty containers that held this compound must be decontaminated before disposal.
-
It is recommended to triple rinse the container with a suitable solvent that can dissolve the compound.[3][5]
-
Collect the rinsate as hazardous liquid waste.[3]
-
After thorough rinsing and air drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
